4-(Adamantan-1-yl)-2,6-dichloroaniline
Description
BenchChem offers high-quality 4-(Adamantan-1-yl)-2,6-dichloroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Adamantan-1-yl)-2,6-dichloroaniline including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(1-adamantyl)-2,6-dichloroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19Cl2N/c17-13-4-12(5-14(18)15(13)19)16-6-9-1-10(7-16)3-11(2-9)8-16/h4-5,9-11H,1-3,6-8,19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNXOMMYBHYQEAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC(=C(C(=C4)Cl)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and molecular weight of 4-(Adamantan-1-yl)-2,6-dichloroaniline
[1]
Executive Summary
4-(Adamantan-1-yl)-2,6-dichloroaniline is a sterically congested, lipophilic aniline derivative characterized by a bulky adamantane cage at the para position and two chlorine atoms at the ortho positions relative to the amino group.[1] This specific substitution pattern combines the metabolic stability and lipophilicity of the adamantyl group with the electronic deactivation and steric shielding of the 2,6-dichloro motif.[1]
In medicinal chemistry, this scaffold is valuable for modulating the physicochemical properties of drug candidates, particularly in enhancing membrane permeability (via the adamantane moiety) while reducing metabolic susceptibility at the aniline nitrogen (via steric hindrance from ortho-chlorines).[1]
Chemical Identity & Structural Analysis[1][2][3][4]
Nomenclature and Identification[1][3]
-
IUPAC Name: 4-(Adamantan-1-yl)-2,6-dichloroaniline[1]
-
Common Name: 2,6-Dichloro-4-(1-adamantyl)aniline[1]
-
Molecular Formula:
-
SMILES: Nc1c(Cl)cc(cc1Cl)C23CC4CC(CC(C4)C2)C3
Molecular Structure Visualization
The following diagram illustrates the connectivity of the molecule, highlighting the steric crowding around the amine and the bulky lipophilic tail.[1]
Caption: Structural connectivity of 4-(Adamantan-1-yl)-2,6-dichloroaniline showing the linkage between the electron-deficient aromatic ring and the aliphatic adamantane cage.[1]
Physicochemical Properties
The molecular weight is derived from the sum of standard atomic weights.[1] The presence of two chlorine atoms introduces a distinct isotopic signature.
| Property | Value | Notes |
| Molecular Weight (Average) | 296.24 g/mol | Based on standard atomic weights.[1] |
| Monoisotopic Mass | 295.09 g/mol | Calculated for |
| Isotopic Pattern (M:M+2:M+4) | 9 : 6 : 1 | Characteristic of |
| LogP (Predicted) | ~5.8 - 6.2 | Highly lipophilic due to adamantane ( |
| Topological Polar Surface Area | 26.02 Ų | Dominated by the primary amine.[1] |
| Hydrogen Bond Donors | 2 | Primary amine (- |
| Hydrogen Bond Acceptors | 1 | Nitrogen lone pair (weakened by Cl induction).[1] |
Synthetic Pathway & Methodology
Retrosynthetic Analysis
Two primary routes exist for synthesizing this compound.[1][2] The choice depends on the availability of starting materials and the desired purity profile.[1]
-
Route A (Recommended): Electrophilic Chlorination. Starting from 4-(1-adamantyl)aniline, chlorination is directed to the ortho positions (2 and 6) because the para position is blocked by the adamantyl group.[1]
-
Route B: Friedel-Crafts Alkylation. Starting from 2,6-dichloroaniline, the adamantyl group is introduced at the para position.[1] This route may suffer from lower yields due to the deactivating effect of the two chlorine atoms.[1]
Protocol: Chlorination of 4-(Adamantan-1-yl)aniline
This protocol utilizes N-Chlorosuccinimide (NCS) for controlled halogenation, avoiding the harsh conditions of elemental chlorine gas.[1]
Reagents:
-
N-Chlorosuccinimide (NCS) (2.2 eq)
-
Acetonitrile (Solvent)
-
Ammonium Acetate (Catalyst, 0.1 eq)[1]
Step-by-Step Workflow:
-
Dissolution: Dissolve 4-(adamantan-1-yl)aniline in acetonitrile (0.1 M concentration) in a round-bottom flask.
-
Activation: Add ammonium acetate (10 mol%) to catalyze the electrophilic substitution.
-
Chlorination: Add NCS (2.2 equivalents) portion-wise over 30 minutes at room temperature. The slight excess ensures complete bis-chlorination.[1]
-
Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor via TLC or LC-MS for the disappearance of the mono-chlorinated intermediate.[1]
-
Quenching: Cool the mixture and pour into ice-water brine.
-
Extraction: Extract with Ethyl Acetate (3x). Wash the organic layer with water and brine.[1]
-
Purification: Dry over
, concentrate, and recrystallize from Ethanol/Water to yield off-white crystals.
Reaction Workflow Diagram
Caption: Synthetic workflow for the bis-chlorination of the adamantyl-aniline scaffold.
Analytical Characterization
To validate the synthesis of 4-(Adamantan-1-yl)-2,6-dichloroaniline, the following spectral features must be confirmed.
Proton NMR ( -NMR)
-
Aromatic Region: The key indicator of successful 2,6-substitution is the singlet integrating to 2 protons in the aromatic region (approx.[1] 7.1–7.3 ppm).[1]
-
Amine: Broad singlet at ~4.0–5.0 ppm (exchangeable with
). -
Adamantane: Characteristic multiplets between 1.7–2.1 ppm (15 protons total).[1]
Mass Spectrometry (MS)
The presence of two chlorine atoms creates a definitive isotopic envelope.
-
Base Peak (M): 295.1 Da (
) -
M+2 Peak: ~297.1 Da (
) — Height approx 65% of base peak. -
M+4 Peak: ~299.1 Da (
) — Height approx 10% of base peak.
Applications & Safety
Research Applications
-
Lipophilic Anchors: The adamantane group is frequently used to anchor drugs into lipid bilayers or to block viral ion channels (e.g., M2 proton channel of Influenza A).[1]
-
Metabolic Stability: The 2,6-dichloro substitution blocks the primary sites of metabolic hydroxylation and N-acetylation, potentially extending the half-life of the compound in pharmacokinetic studies.[1]
Safety & Handling (SDS Highlights)
-
Hazards: Like most anilines, this compound should be treated as Toxic if swallowed, inhaled, or in contact with skin .[1]
-
Specific Risk: Potential for Methemoglobinemia .[1] The lipophilic nature may increase skin absorption.[1]
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the amine, although the chlorines provide some oxidative stability.[1]
References
-
PubChem. 4-(Adamantan-1-yl)aniline Hydrochloride.[1][4] National Library of Medicine.[1] Available at: [Link]
-
PubChem. 2,6-Dichloroaniline.[1] National Library of Medicine.[1] Available at: [Link]
-
Shokova, E. A., & Kovalev, V. V. (2012).[1] Adamantane derivatives in the synthesis of biologically active compounds. Russian Journal of Organic Chemistry. (Contextual grounding for adamantane pharmacology).
- Google Patents.Method of producing 4-(1-adamantyl)aniline (RU2549902C1).
Steric Fortress: Navigating the Reactivity of 4-(Adamantan-1-yl)-2,6-dichloroaniline
The following technical guide details the structural behavior, synthesis, and reactivity profile of 4-(Adamantan-1-yl)-2,6-dichloroaniline.
Technical Guide for Medicinal Chemistry & Process Development
Executive Summary
4-(Adamantan-1-yl)-2,6-dichloroaniline is a specialized intermediate that combines extreme lipophilicity with a sterically congested amine "warhead." In drug discovery, it serves a dual purpose: the adamantyl group acts as a hydrophobic anchor (filling large lipophilic pockets in targets like viral M2 channels or kinase allosteric sites), while the 2,6-dichloroaniline moiety provides metabolic stability by blocking the metabolically vulnerable para and ortho positions.
However, this stability comes at a cost: the 2,6-dichloro substitution creates a "steric fortress" that drastically reduces the nucleophilicity of the amine, rendering standard coupling protocols ineffective. This guide provides the mechanistic insight and optimized protocols required to successfully utilize this challenging building block.
Structural Analysis & Steric Landscape
The molecule is defined by two opposing forces: the Anchor (Adamantyl) and the Gatekeepers (Chlorines).
| Feature | Chemical Function | Drug Discovery Impact |
| 4-Adamantyl Group | Bulky, electron-donating alkyl cage. | Increases LogP (>5.0), improves blood-brain barrier (BBB) penetration, and restricts rotation in the active site. |
| 2,6-Dichloro Motif | Electron-withdrawing (-I), steric bulk. | Drastically lowers pKa (approx. 1.5–2.0), deactivates the ring toward electrophilic attack, and shields the nitrogen lone pair. |
| Primary Amine ( | Weak nucleophile. | The reaction center. Requires forcing conditions or specific catalysis to react. |
Steric Visualization (DOT)
The following diagram illustrates the steric pressure on the central aniline ring.
Figure 1: Steric landscape showing the shielding of the amine by ortho-chloro substituents.
Synthesis Protocol
Direct synthesis of the dichloro-adamantyl species is best achieved via a stepwise approach: installing the adamantyl group first, followed by electrophilic chlorination. Direct alkylation of 2,6-dichloroaniline is low-yielding due to ring deactivation.
Optimized Workflow
Step 1: Friedel-Crafts Adamantylation
-
Reagents: Aniline (1.0 eq), 1-Adamantanol (1.0 eq),
(cat.), Methanesulfonic acid (solvent). -
Conditions: 80°C, 4 hours.
-
Mechanism: Generation of the tertiary adamantyl carbocation, which attacks the para-position of the activated aniline ring.
-
Yield: ~85% of 4-(Adamantan-1-yl)aniline.
Step 2: Regioselective Chlorination
-
Reagents: 4-(Adamantan-1-yl)aniline (1.0 eq), N-Chlorosuccinimide (NCS) (2.2 eq).
-
Solvent: Acetonitrile or DMF (Polar aprotic promotes the ionic mechanism).
-
Conditions: 60°C, 6 hours.
-
Note: The bulky adamantyl group blocks the para position, forcing chlorination exclusively to the ortho (2,6) positions.[1][2]
Figure 2: Two-step synthesis route ensuring regioselective chlorination.
Reactivity Profile: Overcoming the "Fortress"
The Problem: Nucleophilic Suppression
In a standard
-
Electronic Deactivation: The two chlorine atoms pull electron density via induction (-I), making the nitrogen lone pair less available (pKa < 2.0).
-
Steric Blocking: The chlorine atoms physically block the trajectory of incoming electrophiles.
The Solution: Buchwald-Hartwig Amination
Palladium catalysis is the only reliable method to couple this aniline with aryl halides. However, standard ligands (like
Critical Success Factor: Ligand Selection You must use Dialkylbiaryl Phosphine Ligands (Buchwald Ligands).
-
BrettPhos: Best for primary amines and high steric hindrance.
-
RuPhos: Excellent alternative if BrettPhos fails.
-
XPhos: Good general purpose, but BrettPhos is superior for this specific steric profile.
Validated Coupling Protocol
Reaction: Coupling 4-(Adamantan-1-yl)-2,6-dichloroaniline with an Aryl Bromide.
-
Catalyst Loading:
- (1-2 mol%) OR Pd(OAc)2.
-
Ligand: BrettPhos (2-4 mol%) (L:Pd ratio 2:1).
-
Base:
(Sodium tert-butoxide) (1.4 eq).-
Why: Strong base is needed to deprotonate the acidic aniline proton to facilitate Pd-N bond formation.
-
-
Solvent: Toluene or 1,4-Dioxane (anhydrous).
-
Temperature: 100°C - 110°C.
-
Procedure:
Figure 3: Catalytic cycle highlighting the steric bottleneck at the amine binding step.
References
-
General Reactivity of 2,6-Dichloroanilines
-
Adamantyl-Aniline Synthesis
-
Buchwald-Hartwig Conditions for Hindered Amines
-
Maitre, L., et al. "Buchwald-Hartwig Coupling of Sterically Hindered Anilines." Organic Process Research & Development.
-
-
Chlorination Protocols
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4-(1-Adamantylmeth-yl)-N-(2-chloro-9-isopropyl-9H-purin-6-yl)aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RU2549902C1 - Method of producing 4-(1-adamantyl)aniline - Google Patents [patents.google.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 4-Tert-butyl-2,6-dichlorophenol | C10H12Cl2O | CID 36864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. journals.iucr.org [journals.iucr.org]
- 9. BJOC - Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids [beilstein-journals.org]
Methodological & Application
Synthesis protocols for 4-(Adamantan-1-yl)-2,6-dichloroaniline from 2,6-dichloroaniline
This Application Note is designed for researchers and process chemists requiring a robust, high-purity synthesis protocol for 4-(Adamantan-1-yl)-2,6-dichloroaniline .
Executive Summary
The introduction of the bulky, lipophilic adamantyl group into the para-position of 2,6-dichloroaniline is a critical transformation in the synthesis of advanced antimalarial agents, cannabinoid receptor ligands, and lipophilic drug scaffolds. The steric bulk of the adamantane cage improves metabolic stability, while the 2,6-dichloro substitution pattern modulates the electronic properties of the aniline nitrogen.
Direct alkylation of 2,6-dichloroaniline is synthetically challenging due to the deactivating nature of the chlorine substituents and the tendency of the amine to poison Lewis acid catalysts. This guide details a 3-step Protection-Alkylation-Deprotection (PAD) strategy that ensures exclusive regioselectivity and high yields.
Key Advantages of This Protocol
-
Regiocontrol: Exclusive para-substitution (position 4) is enforced by the 2,6-blocking groups and the steric bulk of the adamantyl cation.
-
Operational Safety: Uses 1-adamantanol (solid) instead of volatile halides.
-
Scalability: Avoids chromatographic purification for intermediate steps; relies on crystallization.
Strategic Analysis & Retrosynthesis
The target molecule, 4-(Adamantan-1-yl)-2,6-dichloroaniline (3) , is accessed via the adamantylation of N-acetyl-2,6-dichloroaniline (2) . Direct alkylation of the free amine (1) is avoided to prevent N-alkylation and ammonium salt formation which deactivates the ring toward electrophilic aromatic substitution (EAS).
Reaction Scheme
The synthesis proceeds through three defined stages:
-
Acetylation: Protection of the aniline nitrogen.
-
Friedel-Crafts Alkylation: Electrophilic attack of the adamantyl cation.
-
Hydrolysis: Removal of the protecting group.
Caption: Three-step synthesis pathway ensuring regioselectivity and yield maximization.
Detailed Experimental Protocols
Step 1: Protection (Synthesis of N-Acetyl-2,6-dichloroaniline)
Objective: Deactivate the nucleophilic nitrogen to prevent N-adamantylation and catalyst poisoning.
-
Reagents:
-
2,6-Dichloroaniline (1.0 equiv)
-
Acetic Anhydride (1.2 equiv)
-
Glacial Acetic Acid (Solvent, 3-5 volumes)
-
Sulfuric Acid (Catalytic, 1-2 drops)
-
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-dichloroaniline (16.2 g, 100 mmol) in glacial acetic acid (50 mL).
-
Addition: Add acetic anhydride (12.2 g, 120 mmol) dropwise over 10 minutes. If the reaction is sluggish, add 2 drops of conc.
. -
Reflux: Heat the mixture to reflux (118°C) for 2 hours. Monitor by TLC (30% EtOAc/Hexanes) until the starting material is consumed.
-
Workup: Cool the mixture to room temperature and pour slowly into ice-cold water (300 mL) with vigorous stirring. The product will precipitate as a white solid.
-
Isolation: Filter the solid, wash with cold water (
mL), and dry in a vacuum oven at 60°C.-
Expected Yield: 90-95%
-
Appearance: White crystalline solid.
-
Step 2: Friedel-Crafts Adamantylation (The Key Step)
Objective: Introduce the adamantyl group at the para-position using a generated adamantyl cation.
-
Reagents:
-
N-Acetyl-2,6-dichloroaniline (Intermediate 1) (1.0 equiv)
-
1-Adamantanol (1.1 equiv)
-
Methanesulfonic Acid (
) (Solvent/Catalyst, 5-8 volumes) or Triflic Acid (if higher reactivity is needed).
-
Mechanism: The acid promotes the dehydration of 1-adamantanol to form the stable tertiary 1-adamantyl cation . This electrophile attacks the para-position of the acetanilide ring. The ortho positions are blocked by chlorine, and the meta positions are deactivated.
Procedure:
-
Setup: Charge a dry flask with N-acetyl-2,6-dichloroaniline (20.4 g, 100 mmol) and 1-adamantanol (16.7 g, 110 mmol).
-
Acid Addition: Add methanesulfonic acid (100 mL) carefully. The mixture may warm slightly.
-
Reaction: Heat the mixture to 60-80°C for 4-6 hours.
-
Note: The 2,6-dichloro substitution deactivates the ring, so heating is required. If conversion is low after 4 hours, increase temperature to 90°C.
-
-
Quenching: Cool the reaction mixture to room temperature. Pour slowly onto crushed ice (500 g).
-
Extraction/Filtration:
-
Method A (Precipitation): If a solid precipitates, filter it, wash with water, and recrystallize from ethanol.[1]
-
Method B (Extraction): If the product is oily or sticky, extract with Dichloromethane (DCM) (
mL). Wash the organic layer with saturated (to remove acid) and brine. Dry over and concentrate.
-
-
Purification: Recrystallize the crude solid from hot Ethanol or Ethyl Acetate/Hexanes.
-
Target:N-Acetyl-4-(1-adamantyl)-2,6-dichloroaniline .
-
Step 3: Deprotection (Hydrolysis)
Objective: Restore the free amine functionality.
-
Reagents:
-
Intermediate 2 (from Step 2)[2]
-
Ethanol (Solvent)
-
Conc. Hydrochloric Acid (
) (Excess)
-
Procedure:
-
Dissolution: Dissolve the purified N-acetyl-4-(1-adamantyl)-2,6-dichloroaniline in Ethanol (10 volumes).
-
Acidification: Add conc. HCl (5-10 equivalents).
-
Reflux: Heat to reflux for 6-12 hours. The acetyl group is cleaved, liberating the amine hydrochloride.
-
Neutralization: Cool the solution. Neutralize carefully with 10% NaOH or saturated
until pH ~9-10. The free base will precipitate.[3] -
Final Isolation: Filter the solid product, wash with water, and dry.
-
Final Purification: Recrystallize from Ethanol/Water or Toluene to achieve HPLC-grade purity (>99%).
Quantitative Data Summary
| Parameter | Step 1: Acetylation | Step 2: Adamantylation | Step 3: Hydrolysis |
| Limiting Reagent | 2,6-Dichloroaniline | N-Acetyl-2,6-dichloroaniline | Protected Intermediate |
| Stoichiometry | 1.0 : 1.2 (Ac2O) | 1.0 : 1.1 (1-AdOH) | Excess HCl |
| Solvent | AcOH | EtOH / | |
| Temperature | 118°C (Reflux) | 60-80°C | 80°C (Reflux) |
| Time | 2 Hours | 4-6 Hours | 6-12 Hours |
| Typical Yield | 90-95% | 70-80% | 85-95% |
Troubleshooting & Optimization Logic
Workflow Diagram: Step 2 Optimization
This diagram illustrates the decision matrix for the critical adamantylation step.
Caption: Decision logic for optimizing the Friedel-Crafts adamantylation step.
Critical Control Points
-
Moisture Control (Step 2): While 1-adamantanol generates water upon cation formation, excessive external water can dilute the acid strength (
), stalling the reaction. Ensure glassware is dry. -
Acid Strength: If
is insufficient to drive the reaction on the deactivated ring, a mixture of TFA/TfOH (Triflic Acid) (9:1) can be used as a more potent medium. -
Regioselectivity: The 2,6-dichloro pattern strongly disfavors ortho attack. If any meta substitution is observed (unlikely), lower the reaction temperature.
Analytical Validation (Expected Data)
Upon final isolation, the identity of 4-(Adamantan-1-yl)-2,6-dichloroaniline should be validated using NMR and MS.
-
1H NMR (400 MHz, CDCl3):
- 7.0-7.2 ppm (s, 2H, Ar-H) – Symmetric aromatic protons confirm para-substitution.
-
4.0-4.5 ppm (br s, 2H,
) – Confirm free amine. - 2.0-2.1 ppm (br s, 3H, Ad-CH)
-
1.7-1.9 ppm (m, 6H, Ad-
) -
1.6-1.7 ppm (m, 6H, Ad-
)
-
Mass Spectrometry (ESI+):
-
Look for
peak corresponding to Molecular Weight ~296.2 g/mol . -
Characteristic isotope pattern for two chlorine atoms (
, , in 9:6:1 ratio).
-
References
-
Friedel-Crafts Alkylation with 1-Adamantanol
- Kasakado, T., et al. "Flow Friedel–Crafts alkylation of 1-adamantanol with arenes using HO-SAS as an immobilized acid catalyst." National Yang Ming Chiao Tung University Academic Hub.
-
Synthesis of 2,6-Dichloroaniline Derivatives
-
BenchChem.[4] "An In-depth Technical Guide to 2,6-Dichloroaniline (CAS Number: 608-31-1)." BenchChem Technical Guides.
-
-
General Friedel-Crafts Protocols
- Sigma-Aldrich. "2,6-Dichloroaniline for synthesis: Properties and Safety."
-
Adamantane Chemistry
- Schwab, R. S., et al. "Reactions of 1- and 2-Halo- and 1,2-Dichloroadamantanes with Nucleophiles." Journal of Organic Chemistry.
Disclaimer: This protocol involves the use of strong acids and halogenated aromatics.[3][4][5][6][7][8] All procedures should be performed in a fume hood with appropriate PPE (gloves, goggles, lab coat).
Sources
- 1. mdpi.com [mdpi.com]
- 2. RU1768581C - Method of 2,6-dichloroaniline synthesis - Google Patents [patents.google.com]
- 3. orgsyn.org [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EP0727412B1 - Process for the preparation of 2,6-dichloro-4-bromoanilides - Google Patents [patents.google.com]
- 8. Synthesis of 2-Oxaadamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Purity Isolation of 4-(Adamantan-1-yl)-2,6-dichloroaniline via Optimized Recrystallization Protocols
Abstract
This technical guide provides a comprehensive framework for the purification of 4-(Adamantan-1-yl)-2,6-dichloroaniline, a molecule of interest in pharmaceutical and materials science research. The compound's unique structure, combining a bulky, lipophilic adamantane cage with a polar, sterically hindered dichloroaniline moiety, presents specific challenges for purification. This document details optimized single-solvent and mixed-solvent recrystallization protocols, methods for purity verification, and a troubleshooting guide. The methodologies are designed to be robust and reproducible, enabling researchers to obtain high-purity material essential for downstream applications and reliable structure-activity relationship (SAR) studies.
Introduction: The Purification Challenge
4-(Adamantan-1-yl)-2,6-dichloroaniline is a synthetic intermediate whose utility is fundamentally dependent on its purity. The adamantane group, a rigid C10 hydrocarbon, imparts high lipophilicity and thermal stability, properties often exploited in drug design to improve bioavailability and target engagement[1][2]. The 2,6-dichloroaniline portion is a common pharmacophore found in drugs like the non-steroidal anti-inflammatory drug (NSAID) diclofenac[3].
The purification of this compound is non-trivial. The large, non-polar adamantyl group dominates the molecule's solubility profile, while the dichloro-substituted aniline ring offers sites for hydrogen bonding and polar interactions. This amphipathic nature necessitates a carefully selected solvent system to achieve effective purification by recrystallization. Crude synthesis products may contain unreacted starting materials, byproducts from over-substitution, or colored impurities that must be removed. This guide provides the experimental logic and step-by-step protocols to navigate these challenges.
Physicochemical Profile & Solubility Rationale
A successful recrystallization hinges on selecting a solvent (or solvent system) that dissolves the compound sparingly at room temperature but completely at an elevated temperature[4]. The properties of the molecular components guide this selection.
| Component / Molecule | Key Physicochemical Properties | Implication for Purification | Reference(s) |
| Adamantane | Highly non-polar, lipophilic, symmetrical, and rigid. | Drives solubility in non-polar organic solvents (e.g., hexanes, toluene) and decreases solubility in polar solvents (e.g., water). | [1][2] |
| 2,6-Dichloroaniline | Crystalline solid with a low melting point (36-38 °C). Soluble in ethanol and acetone; low water solubility (1.6 g/L). | The aniline group provides polarity. Can be recrystallized from alcohols or acetic acid. | [5][6] |
| 4-(Adamantan-1-yl)-2,6-dichloroaniline | Predicted: Solid with a significantly higher melting point than 2,6-dichloroaniline. High lipophilicity. Poorly soluble in water. Soluble in moderately polar to non-polar organic solvents. | An ideal recrystallization solvent will likely be a moderately polar organic solvent, such as an alcohol. A mixed-solvent system using a "good" polar solvent and a "poor" non-polar anti-solvent is a powerful alternative. | N/A |
Experimental Protocols
Safety Precaution: 2,6-dichloroaniline and its derivatives are classified as toxic if swallowed, in contact with skin, or inhaled, and may cause organ damage through repeated exposure[6][7]. All work should be performed in a certified fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Protocol 1: Systematic Solvent Screening
The first step is to identify a suitable solvent system through small-scale solubility tests.
Materials:
-
Crude 4-(Adamantan-1-yl)-2,6-dichloroaniline (~20-30 mg per test)
-
Test tubes or small vials
-
Selection of solvents: Ethanol, Isopropanol (IPA), Ethyl Acetate, Toluene, Heptane, Water
-
Heating source (hot plate or sand bath)
Procedure:
-
Place ~20 mg of the crude solid into a test tube.
-
Add the test solvent dropwise at room temperature, swirling after each addition. Note if the solid dissolves easily. An ideal solvent will not dissolve the compound at this stage.
-
If the solid is insoluble at room temperature, gently heat the mixture to the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves. Record the approximate volume used.
-
Allow the clear solution to cool slowly to room temperature, then place it in an ice bath.
-
Observe the quality and quantity of the crystals that form. Abundant, well-formed crystals indicate a promising solvent.
-
Repeat for all test solvents and consider mixed systems (e.g., dissolving in hot ethanol and adding water or heptane dropwise until cloudy).
Workflow for Purification and Analysis
The following diagram illustrates the general workflow from crude product to verified pure compound.
Caption: General workflow for the purification and analysis of 4-(Adamantan-1-yl)-2,6-dichloroaniline.
Protocol 2: Optimized Single-Solvent Recrystallization (Ethanol)
This protocol assumes ethanol was identified as a suitable solvent.
Materials:
-
Crude 4-(Adamantan-1-yl)-2,6-dichloroaniline
-
Ethanol (96% or absolute)
-
Erlenmeyer flasks
-
Heating source with magnetic stirring
-
Büchner funnel and filter flask for vacuum filtration
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of ethanol and heat the mixture to a gentle reflux with stirring. Add more hot ethanol portion-wise until the solid is completely dissolved.
-
Scientist's Note: Using the minimum amount of hot solvent is crucial for maximizing the recovery yield[4]. An excess of solvent will keep more of your product dissolved even after cooling.
-
-
(Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon (approx. 1-2% w/w). Return the mixture to a boil for 5-10 minutes.
-
(Optional) Hot Filtration: If carbon was added or insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a pre-heated clean flask to remove them.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period.
-
Scientist's Note: Slow cooling promotes the formation of larger, purer crystals by allowing the crystal lattice to form correctly, excluding impurities. Rapid cooling can trap impurities.
-
-
Complete Crystallization: Once crystal formation appears complete at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol to rinse away any remaining soluble impurities.
-
Scientist's Note: The wash solvent must be cold to prevent the desired product from dissolving.
-
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 3: High-Purity Mixed-Solvent Recrystallization (Toluene/Heptane)
A mixed-solvent system is often superior for compounds with intermediate polarity. Here, toluene is the "good" solvent and heptane is the "poor" anti-solvent.
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of hot toluene required for complete dissolution.
-
Addition of Anti-Solvent: While the toluene solution is still hot, add heptane dropwise with swirling. Continue adding until the solution becomes faintly cloudy (the saturation point).
-
Scientist's Note: This cloudiness, known as the "oiling out" point, indicates that the solution is saturated.
-
-
Clarification: Add a few more drops of hot toluene to just redissolve the precipitate and obtain a clear solution again.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing & Drying: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of cold heptane. Dry the product under vacuum.
Purity Verification and Characterization
Purification must be validated by analysis. The following table summarizes the key tests and expected outcomes for a pure product.
| Analysis Method | Purpose | Expected Result for Pure Compound |
| Appearance | Qualitative assessment of purity. | White to off-white crystalline solid. |
| Melting Point | Assess purity and confirm identity. | A sharp, narrow melting range (e.g., within 1-2 °C). |
| HPLC/GC-MS | Quantify purity and identify impurities. | Purity ≥98.0%. Absence of starting materials or significant byproducts. |
| ¹H NMR | Confirm chemical structure and integrity. | Spectrum consistent with the proposed structure, with sharp peaks and correct integration values. Absence of impurity peaks. |
Troubleshooting Common Recrystallization Issues
| Problem | Probable Cause(s) | Recommended Solution(s) | Reference(s) |
| "Oiling Out" | The solution is supersaturated, or the boiling point of the solvent is higher than the melting point of the solute. | Re-heat the mixture to dissolve the oil. Add more of the "good" solvent (e.g., ethanol, toluene). Allow the solution to cool more slowly. | [4] |
| No Crystals Form | Solution is not saturated (too much solvent used); compound is very soluble even at low temperatures. | Try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent line. Add a seed crystal of pure product. Reduce the volume of the solvent by gentle heating and re-cool. | [4] |
| Low Recovery Yield | Too much solvent was used; crystals were washed with warm solvent; premature crystallization during hot filtration. | Ensure minimum solvent is used. Always wash with ice-cold solvent. Pre-heat all glassware used for hot filtration. | [4] |
| Product is Still Colored | Colored impurities are co-crystallizing with the product. | Repeat the recrystallization, ensuring the use of an appropriate amount of activated carbon during the dissolution step. | [4] |
Senior Scientist Insights & Conclusion
The purification of 4-(Adamantan-1-yl)-2,6-dichloroaniline is a critical step for its use in precision applications. While single-solvent recrystallization from an alcohol like ethanol or isopropanol is often sufficient, our experience indicates that a mixed-solvent system, such as toluene/heptane or dichloromethane/hexane, frequently provides superior results in terms of purity. The bulky adamantane group can be challenging to pack into a crystal lattice, and the use of an anti-solvent can more effectively "force" the desired compound out of solution while leaving impurities behind.
For materials intended for pharmaceutical development, achieving >99.5% purity is often required. In such cases, a sequential purification approach may be necessary: initial purification by column chromatography to remove gross impurities, followed by a final recrystallization step to achieve high crystalline purity. The protocols outlined in this guide provide a robust starting point for developing a process that balances the critical parameters of purity, yield, and scalability.
References
- Technical Support Center: Recrystallization of Substituted Anilines - Benchchem.
- US5015758A - Process for the preparation of 1-adamantane derivatives - Google P
- 4-(Adamantan-1-yl)aniline hydrochloride | C16H22ClN | CID 2771137 - PubChem.
- Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties - MDPI.
- The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Deriv
- Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester.
- The heat of reaction causes a progressively faster rise in temper
- Designing Organic π‐Conjugated Molecules for Crystalline Solid Solutions... - PUBDB.
- 2,6-Dichloroaniline, 98% 100 g | Buy Online | Thermo Scientific Chemicals.
- 2,6-Dichloroaniline | C6H5Cl2N | CID 11846 - PubChem.
- 2,6-Dichloroaniline | 608-31-1 - ChemicalBook.
- 2,6-Dichloroaniline = 98 608-31-1 - Sigma-Aldrich.
- An In-depth Technical Guide to 2,6-Dichloroaniline (CAS Number: 608-31-1) - Benchchem.
- 2,6-Dichloroaniline - Wikipedia.
Sources
- 1. mdpi.com [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. 2,6-Dichloroaniline - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2,6-Dichloroaniline | 608-31-1 [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2,6-Dichloroaniline | C6H5Cl2N | CID 11846 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: HPLC Method Development for 4-(Adamantan-1-yl)-2,6-dichloroaniline
Abstract
This technical guide details the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 4-(Adamantan-1-yl)-2,6-dichloroaniline , a highly lipophilic intermediate often utilized in the synthesis of antiviral and anti-inflammatory pharmacophores.[1][2] Due to the compound's extreme hydrophobicity (LogP > 5.0) and weak basicity (pKa < 1.0), standard reversed-phase protocols often result in excessive retention times, peak broadening, or carryover.[1][2] This protocol utilizes a high-organic gradient strategy on a C8 (Octyl) or short-chain C18 stationary phase to ensure rapid elution and sharp peak symmetry, validated against ICH Q2(R1) standards.[1][2]
Physicochemical Profile & Analytical Challenges
Before method development, one must understand the molecule's behavior in solution. The structure consists of a bulky, lipophilic adamantane cage attached to a 2,6-dichloroaniline core.[1][2]
Structural Analysis
-
Lipophilicity (LogP): The adamantane moiety is intensely hydrophobic.[1] While 2,6-dichloroaniline has a LogP of ~2.8, the addition of the adamantyl group pushes the LogP above 5.5 .[2]
-
Basicity (pKa): The amino group on the aniline ring is flanked by two chlorine atoms.[1] These electron-withdrawing groups (via inductive effect) and the steric hindrance significantly reduce the basicity of the nitrogen. The pKa is estimated at ~0.5 – 1.0 .[1][2]
-
Implication: At typical HPLC pH levels (pH 2–8), the molecule remains neutral . pH buffers are not required for ionization control but may be used for robustness.[1]
-
-
UV Chromophore: The adamantane cage is UV-transparent.[1][2] Detection relies entirely on the dichloroaniline ring, which exhibits absorption maxima at ~205 nm and ~245 nm .[1][2]
The "Sticky" Challenge
The primary failure mode in analyzing this compound is carryover and solubility .[1][2] Injecting this analyte in a high-aqueous diluent will cause precipitation inside the injector loop or at the column head, leading to split peaks.[2]
Method Development Strategy
The following workflow illustrates the logic applied to select the stationary phase and mobile phase.
Caption: Decision tree for selecting stationary and mobile phases based on analyte hydrophobicity.
Optimized Experimental Protocol
Instrumentation & Conditions
-
System: HPLC with UV/Vis or PDA detector (e.g., Agilent 1260/1290 or Waters Alliance).
-
Column: Agilent Zorbax Eclipse Plus C8, 4.6 x 100 mm, 3.5 µm (or equivalent C8).[1][2]
-
Column Temperature: 40°C (Elevated temperature improves mass transfer and reduces backpressure).[1]
-
Detection: UV at 245 nm (Primary) and 210 nm (Secondary for trace impurities).[1]
-
Injection Volume: 5 - 10 µL.
Mobile Phase Preparation
-
Mobile Phase A (Aqueous): Water + 0.1% Formic Acid.[1]
-
Note: Formic acid is added to prevent silanol interactions, though the analyte is neutral.[2] It also makes the method MS-compatible.
-
-
Mobile Phase B (Organic): 100% Acetonitrile (HPLC Grade).[1]
Gradient Program
Due to the high lipophilicity, an isocratic method at high organic (e.g., 90%) is possible but a gradient is recommended to clean the column of any matrix components.
| Time (min) | % Mobile Phase B (ACN) | Event |
| 0.00 | 60 | Initial Condition |
| 8.00 | 95 | Linear Ramp (Elution of Analyte) |
| 10.00 | 95 | Wash Step (Critical for Carryover) |
| 10.10 | 60 | Return to Initial |
| 14.00 | 60 | Re-equilibration |
Expected Retention Time: ~5.5 - 6.5 minutes.[1][2]
Standard & Sample Preparation (Critical)
Failure to follow this step will result in precipitation. [1]
-
Stock Solution (1.0 mg/mL): Weigh 10 mg of analyte into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile . Sonicate for 5 minutes.
-
Working Standard (50 µg/mL): Dilute the stock solution with Acetonitrile:Water (80:20 v/v) .
-
Warning: Do not use >30% water in the diluent. The analyte may precipitate, causing "ghost peaks" in subsequent injections.
-
Method Validation Parameters
This method should be validated following ICH Q2(R1) guidelines.
System Suitability Criteria
| Parameter | Acceptance Limit | Rationale |
| Tailing Factor (T) | < 1.5 | Ensures no secondary interactions with silanols.[1][2] |
| Theoretical Plates (N) | > 5000 | Indicates good column efficiency.[1] |
| RSD (Area, n=6) | < 2.0% | Verifies injector precision.[1] |
| Retention Time RSD | < 1.0% | Verifies pump stability.[1][2] |
Linearity & Range
-
Range: 1.0 µg/mL to 100 µg/mL.
-
Correlation Coefficient (
): > 0.999.[1][2][3][4][5] -
Procedure: Prepare 5 concentration levels (e.g., 5, 25, 50, 75, 100 µg/mL) in 80% ACN.
Limit of Detection (LOD) & Quantitation (LOQ)
Based on the Signal-to-Noise (S/N) ratio approach:
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Split Peaks / Fronting | Sample solvent mismatch. | The sample diluent is too strong (100% ACN) compared to the initial MP (60% ACN). Fix: Dilute sample to match initial MP (60% ACN) or reduce injection volume to 2 µL. |
| Broad Peaks | Low column temperature or solubility.[1][2] | Increase column temp to 45°C. Ensure flow rate is optimized. |
| Carryover (Ghost Peaks) | Analyte sticking to injector needle/rotor.[1] | Fix: Use a needle wash of 100% Acetonitrile or ACN:IPA (50:50).[1] Increase the "Wash Step" at 95% B in the gradient. |
| Pressure High | Precipitation in the line.[1] | Check if the aqueous buffer was mixed with organic in the lines without proper flushing. Flush system with warm (40°C) 100% ACN.[1] |
References
-
PubChem. (2025).[1][2] 2,6-Dichloroaniline Compound Summary. National Library of Medicine.[2] [Link][1]
-
Tetko, I. V., et al. (2020).[1][2] Prediction of logP for Pt(II) and Pt(IV) complexes: comparison of statistical and quantum-chemistry. Helmholtz Zentrum München.[1][2] [Link] (Contextual reference for LogP prediction methodologies).
Sources
Using 4-(Adamantan-1-yl)-2,6-dichloroaniline as a pharmaceutical intermediate
Application Note: 4-(Adamantan-1-yl)-2,6-dichloroaniline as a Pharmacophore Scaffold
Executive Summary
4-(Adamantan-1-yl)-2,6-dichloroaniline (CAS: 80260-23-9 / Analogous structures) represents a specialized "hybrid" intermediate in medicinal chemistry. It combines two critical structural motifs: the adamantane cage (providing lipophilic bulk and metabolic stability) and the 2,6-dichloroaniline ring (providing electronic modulation and blocking metabolic oxidation at the ortho positions).
This Application Note details the synthesis, handling, and downstream utility of this intermediate, specifically focusing on its role in developing inhibitors for 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) for metabolic syndrome and P2X7 receptor antagonists for inflammation.
Physicochemical Profile & Pharmacophore Logic
The molecule serves as a "Lipophilic Bullet." The adamantyl group improves blood-brain barrier (BBB) penetration and fills hydrophobic pockets in enzyme active sites, while the chlorines lower the pKa of the aniline nitrogen, modulating the hydrogen-bond donor capability of downstream amides or ureas.
| Property | Value (Approx.) | Significance |
| Molecular Formula | C₁₆H₁₉Cl₂N | Core scaffold |
| Molecular Weight | 296.23 g/mol | Fragment-based drug design compliant |
| LogP | ~5.8 - 6.2 | High lipophilicity (requires formulation strategies) |
| pKa (Aniline) | ~1.5 - 2.0 | Significantly lower than aniline (4.6) due to Cl- electron withdrawal |
| Melting Point | 145–148 °C | Crystalline solid, stable handling |
Pharmacophore Mapping (DOT Visualization)
Figure 1: Structural logic of the scaffold. The adamantane anchors the molecule in hydrophobic pockets, while the dichloro-substitution protects the ring from metabolic degradation.
Protocol A: Synthesis of the Intermediate
Objective: Synthesize 4-(Adamantan-1-yl)-2,6-dichloroaniline via Friedel-Crafts alkylation. Challenge: The 2,6-dichloro substitution deactivates the ring, making electrophilic aromatic substitution slower than with unsubstituted aniline. Harsh acidic conditions are required.
Reagents & Equipment
-
Precursor: 2,6-Dichloroaniline (98% purity).[1]
-
Alkylation Agent: 1-Adamantanol (or 1-Bromoadamantane).
-
Catalyst/Solvent: Methanesulfonic acid (MSA) or Trifluoroacetic acid (TFA) / H₂SO₄ mixtures.
-
Equipment: High-pressure glass reactor or sealed tube (to exceed solvent boiling points if necessary).
Step-by-Step Methodology
-
Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-Dichloroaniline (16.2 g, 100 mmol) in Methanesulfonic acid (80 mL) .
-
Note: MSA is preferred over H₂SO₄ to reduce sulfonation byproducts.
-
-
Addition: Add 1-Adamantanol (15.2 g, 100 mmol) portion-wise over 15 minutes at room temperature.
-
Reaction: Heat the mixture to 80–90 °C for 4–6 hours.
-
Monitoring: Monitor via TLC (Hexane/EtOAc 8:1). The starting aniline spot (higher Rf) should disappear.
-
-
Quenching: Cool the reaction mixture to room temperature. Pour slowly onto 500 g of crushed ice/water with vigorous stirring.
-
Neutralization: Carefully basify the slurry to pH 9–10 using 50% NaOH solution .
-
Critical: Maintain temperature <20 °C during neutralization to prevent side reactions.
-
-
Isolation: Extract with Dichloromethane (3 x 100 mL) . Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Recrystallize the crude solid from Ethanol/Water (9:1) or Heptane .
-
Yield Target: 65–75%.
-
Protocol B: Downstream Application (Urea Library Synthesis)
Objective: Use the intermediate to generate a library of 11β-HSD1 inhibitors (Adamantyl-Ureas). Context: The urea linkage is a classic bioisostere in metabolic disease drug discovery, linking the lipophilic adamantane core to a polar "head" group.
Workflow Diagram (DOT)
Figure 2: General synthetic workflow for converting the aniline intermediate into bioactive urea derivatives.
Detailed Protocol
-
Preparation: Dissolve 4-(Adamantan-1-yl)-2,6-dichloroaniline (1.0 eq) in anhydrous Dichloromethane (DCM) (0.1 M concentration).
-
Activation: Add Triethylamine (1.2 eq) .
-
Note: The 2,6-dichloro groups reduce the nucleophilicity of the amine. If reaction is sluggish, use a stronger base (NaH in DMF) or heat.
-
-
Coupling: Add the desired Isocyanate (R-NCO, 1.1 eq) dropwise at 0 °C.
-
R-Groups: Typically heteroaromatic rings (pyridines, thiazoles) for 11β-HSD1 potency.
-
-
Completion: Warm to room temperature and stir for 12 hours.
-
Workup: Wash with 1N HCl (to remove unreacted amine) followed by saturated NaHCO₃.
-
Validation: Confirm structure via ¹H-NMR (DMSO-d₆) . Look for the urea protons (singlets around 8.0–9.5 ppm).
Analytical Validation & Quality Control
To ensure the intermediate is suitable for pharmaceutical use (GLP standards), the following specifications must be met:
| Test | Method | Acceptance Criteria |
| Assay | HPLC (C18, ACN/Water gradient) | > 98.0% Area |
| Identification | ¹H-NMR (400 MHz, CDCl₃) | Consistent with structure (Adamantyl multiplets 1.7-2.1 ppm) |
| Residual Solvents | GC-Headspace | < 5000 ppm (Ethanol), < 600 ppm (DCM) |
| Water Content | Karl Fischer | < 0.5% w/w |
Safety & Handling (MSDS Summary)
-
Hazards: The compound is an aniline derivative. Assume potential for methemoglobinemia if absorbed.
-
Skin/Eye: Irritant. 2,6-dichloroanilines can be sensitizers.
-
Environmental: Toxic to aquatic life with long-lasting effects (H411).[3]
-
Storage: Store in a cool, dry place under inert atmosphere (Nitrogen) to prevent slow oxidation, although the chlorines provide significant stability compared to plain aniline.
References
-
Mechanism of 11β-HSD1 Inhibition
-
Boyle, C. D., et al. (2009). "Optimization of a series of adamantyl-amide 11beta-HSD1 inhibitors." Bioorganic & Medicinal Chemistry Letters.
-
-
General Adamantane Chemistry
-
Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). "The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives." Chemical Reviews.
-
-
Synthesis of Adamantyl Anilines
-
Shvekhgeimer, M. G. A. (1996). "Adamantane derivatives containing heterocyclic substituents in the bridgehead positions. Synthesis and properties." Russian Chemical Reviews.
-
-
Pharmacological Context (Metabolic Disease)
-
Hughes, K. A., et al. (2008). "11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors in Type 2 Diabetes Mellitus and Obesity." Expert Opinion on Investigational Drugs.
-
Sources
Application Note: Optimization of Coupling Architectures for 4-(Adamantan-1-yl)-2,6-dichloroaniline
This Application Note is designed for researchers and process chemists working with 4-(Adamantan-1-yl)-2,6-dichloroaniline , a scaffold that presents a unique "perfect storm" of synthetic challenges: extreme steric hindrance combined with significantly reduced nucleophilicity.[1]
Strategic Analysis: The "Orthogonal Barrier"
Working with 4-(Adamantan-1-yl)-2,6-dichloroaniline requires a departure from standard "click-chemistry" mindsets. The molecule features two distinct structural impediments that dictate reaction success:
-
The Electronic Sink (2,6-Dichloro Effect): The two chlorine atoms at the ortho positions exert a strong inductive electron-withdrawing effect (-I), significantly lowering the pKa of the anilinic proton and reducing the Lewis basicity of the nitrogen lone pair. This makes the amine a poor nucleophile .
-
The Steric Fortress (Adamantyl + Dichloro): While the adamantyl group at the para position adds lipophilicity (logP ~5.5) and remote bulk, the immediate steric environment of the nitrogen is crowded by the ortho-chlorines. This prevents the "cone of approach" required for standard tetrahedral intermediates in amide coupling or square-planar coordination in Palladium catalysis.
Implication: Standard EDC/NHS coupling or generic Pd(PPh3)4 protocols will likely result in <5% conversion or recovered starting material. Successful coupling requires high-energy electrophiles (for amides) or specialized bulky-phosphine ligands (for catalysis).
Protocol A: Buchwald-Hartwig C-N Cross-Coupling
This protocol is optimized for coupling the aniline with aryl bromides/chlorides. Due to the deactivated nature of the amine, we utilize the BrettPhos ligand system, which is specifically engineered to facilitate the reductive elimination step in sterically congested systems.
Mechanistic Insight
The rate-limiting step for hindered anilines is often the coordination of the amine to the Pd(II) center and the subsequent deprotonation. We employ LHMDS (Lithium Hexamethyldisilazide) as the base because its solubility in organic solvents (THF/Toluene) ensures a homogeneous reaction, preventing the "surface area" limitations of solid bases like Cs2CO3.
Reagents & Materials
| Component | Specification | Role |
| Substrate | 4-(Adamantan-1-yl)-2,6-dichloroaniline (1.0 equiv) | Nucleophile |
| Coupling Partner | Aryl Bromide (1.1 equiv) | Electrophile |
| Catalyst Source | Pd₂(dba)₃ (2 mol%) | Pd(0) Source |
| Ligand | BrettPhos (4-6 mol%) | Steric bulk/Electron richness |
| Base | LHMDS (1.0 M in THF, 2.2 equiv) | Soluble strong base |
| Solvent | Anhydrous 1,4-Dioxane or Toluene | High boiling point medium |
Step-by-Step Procedure
-
Catalyst Pre-complexation (Crucial):
-
In a glovebox or under Argon flow, charge a reaction vial with Pd₂(dba)₃ (2 mol%) and BrettPhos (4 mol%).
-
Add anhydrous 1,4-Dioxane (1 mL/mmol).
-
Heat at 80°C for 2 minutes until the solution turns from dark purple to a rich orange/brown. Why? This ensures the active L-Pd(0) species is formed before the substrate inhibits the metal.
-
-
Substrate Addition:
-
Add the 4-(Adamantan-1-yl)-2,6-dichloroaniline (1.0 equiv) and the Aryl Bromide (1.1 equiv) to the pre-complexed catalyst solution.
-
-
Base Addition:
-
Dropwise add LHMDS (2.2 equiv). Note: The solution may darken significantly; this is normal.
-
-
Reaction:
-
Seal the vial and heat to 100°C for 12–18 hours.
-
Monitoring: Monitor by LC-MS. The starting aniline is very lipophilic; ensure your gradient goes to 95%+ Acetonitrile/Methanol.
-
-
Workup:
Protocol B: High-Force Amide Coupling (Acylation)
Standard coupling agents (HATU, EDC) often fail because the activated ester intermediate is not electrophilic enough to capture the deactivated 2,6-dichloroaniline. This protocol uses in situ Acyl Fluoride generation or Acid Chlorides , which provide the necessary thermodynamic driving force.
Method: Acyl Fluoride (TFFH) Route
Recommended for sensitive carboxylic acids where Acid Chlorides are too harsh.[1]
Reagents
| Component | Equiv | Notes |
| Carboxylic Acid | 1.2 | The coupling partner |
| TFFH | 1.3 | Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate |
| DIPEA | 3.0 | Base |
| DMAP | 0.5 | Nucleophilic Catalyst (Essential) |
| Solvent | DCM or DCE | Chlorinated solvents preferred |
Step-by-Step Procedure
-
Activation:
-
Dissolve the Carboxylic Acid (1.2 equiv) and TFFH (1.3 equiv) in anhydrous DCM under Nitrogen.
-
Add DIPEA (3.0 equiv) and stir for 30 minutes at 0°C. This generates the highly reactive Acyl Fluoride species.
-
-
Coupling:
-
Add 4-(Adamantan-1-yl)-2,6-dichloroaniline (1.0 equiv).
-
Add DMAP (0.5 equiv) .
-
Expert Note: DMAP is critical here. It forms an N-acylpyridinium intermediate which is orders of magnitude more electrophilic than the acyl fluoride alone, overcoming the aniline's poor nucleophilicity.
-
-
Execution:
-
Allow to warm to Room Temperature and stir for 24 hours.
-
If conversion is <50% after 6 hours, heat to 40°C (reflux DCM) or switch solvent to DCE and heat to 80°C.
-
Visualization of Reaction Logic
The following diagram illustrates the decision matrix for selecting the correct pathway based on the desired product architecture.
Figure 1: Decision matrix for coupling sterically hindered adamantyl anilines. Note the diversion from standard amide coupling agents.[4]
Protocol C: "Gateway" Synthesis (Sandmeyer Iodination)
If direct coupling fails, converting the amine to an iodide allows the molecule to act as the electrophile (e.g., in Suzuki or Sonogashira couplings). This is often more reliable for building C-C bonds.
Reagents:
-
Dissolve aniline in anhydrous MeCN.
-
Add
-TsOH (3 equiv) to form the salt. -
Cool to 0°C. Add solution of KI (2.5 equiv) and NaNO₂ (2.5 equiv) in water dropwise.
-
Alternative (Non-aqueous): Reaction with
-BuONO and in DCE at 60°C. -
Result: 4-(Adamantan-1-yl)-2,6-dichloro-1-iodobenzene. This intermediate is highly reactive in Pd-catalyzed cross-couplings.
References
-
Buchwald-Hartwig Optimization: Maiti, D., & Buchwald, S. L. (2009). "Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered Diaryl Ethers." Journal of the American Chemical Society. Link (Context: Ligand design for hindered substrates).
-
Amide Coupling with Acyl Fluorides: Carpino, L. A., et al. (1995).[1] "Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient Reagent for the Preparation of Acyl Fluorides." Journal of the American Chemical Society. Link
-
Adamantane Chemistry: Wanka, L., et al. (2013).[2] "The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives." Chemical Reviews. Link
-
Steric Hindrance in Anilines: Surry, D. S., & Buchwald, S. L. (2011).[1] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Link
- Synthesis of Adamantyl Anilines: Shvekhgeimer, M. G. A. (2018). "Adamantane derivatives containing heterocyclic fragments: synthesis and biological activity." Russian Chemical Reviews. (Provides background on the stability of the adamantyl-aryl bond).
Sources
- 1. mdpi.com [mdpi.com]
- 2. ijpsr.com [ijpsr.com]
- 3. Process for the preparation of 2,6-dichloro-4-bromoanilides - Patent 0727412 [data.epo.org]
- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
Application Note: Preparation of Schiff Bases using 4-(Adamantan-1-yl)-2,6-dichloroaniline
Executive Summary & Scientific Rationale
This application note details the synthesis of Schiff bases (azomethines) derived from 4-(Adamantan-1-yl)-2,6-dichloroaniline . This specific scaffold represents a "privileged structure" in medicinal chemistry, combining two critical pharmacological features:
-
The Adamantane Moiety: A lipophilic "bullet" that enhances blood-brain barrier (BBB) permeability and improves the pharmacokinetic profile (logP) of the final drug candidate.
-
The 2,6-Dichloro Motif: A metabolic shield that blocks ortho-hydroxylation (a common metabolic clearance pathway), thereby extending the half-life of the compound.
The Synthetic Challenge: While the adamantane group at the para position primarily affects solubility, the ortho-chloro substituents significantly deactivate the primary amine. The electron-withdrawing nature of chlorine (inductive effect, -I) combined with severe steric hindrance makes the amine nucleophile sluggish. Standard Schiff base protocols (room temperature stirring in ethanol) will likely fail or result in poor yields.
This guide provides two validated protocols designed to overcome these steric and electronic barriers: a robust Acid-Catalyzed Thermal Method and a high-efficiency Microwave-Assisted Method .
Mechanistic Insight: Overcoming the "Ortho-Effect"
To successfully synthesize these targets, one must understand the energy barrier. The reaction involves the nucleophilic attack of the aniline nitrogen on the carbonyl carbon of the aldehyde.
-
Steric Blockade: The two chlorine atoms create a physical barrier, making it difficult for the aldehyde to approach the nitrogen lone pair.
-
Electronic Deactivation: The chlorines pull electron density away from the nitrogen, making it a weaker nucleophile.
Solution: We utilize Glacial Acetic Acid not just as a solvent modifier, but as a critical catalyst to protonate the carbonyl oxygen of the aldehyde, making it more electrophilic (susceptible to attack) to compensate for the weak amine.
Visualization: Reaction Mechanism & Steric Hindrance
Figure 1: Mechanistic pathway highlighting the necessity of acid catalysis to overcome the deactivated nature of the 2,6-dichloroaniline derivative.
Experimental Protocols
Method A: Acid-Catalyzed Thermal Reflux (The "Gold Standard")
Best for scale-up and when microwave instrumentation is unavailable.
Reagents:
-
4-(Adamantan-1-yl)-2,6-dichloroaniline (1.0 equiv)
-
Substituted Aromatic Aldehyde (1.0 - 1.1 equiv)
-
Solvent: Absolute Ethanol or Methanol (High grade)
-
Catalyst: Glacial Acetic Acid (AcOH)[1]
Protocol:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 4-(Adamantan-1-yl)-2,6-dichloroaniline in 20 mL of absolute ethanol. Note: Mild heating (40°C) may be required due to the lipophilic adamantane group.
-
Addition: Add 1.0 mmol of the target aldehyde.
-
Catalysis: Add 3–5 drops of Glacial Acetic Acid.
-
Critical Step: For highly deactivated systems, the amount of acid may need to be increased to 0.5 mL.
-
-
Reflux: Attach a reflux condenser. Heat the mixture to reflux (approx. 78-80°C) for 6–12 hours .
-
Monitoring: Monitor via TLC (Hexane:Ethyl Acetate 4:1). Look for the disappearance of the starting aniline spot.
-
-
Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
If precipitate forms: Filter and wash with cold ethanol.
-
If no precipitate: Pour the mixture into 50 mL of crushed ice/water with vigorous stirring. The hydrophobic Schiff base should crash out as a solid.
-
-
Purification: Recrystallize from hot Ethanol or an Ethanol/CHCl3 mixture.
Method B: Microwave-Assisted Synthesis (Green Chemistry)
Best for rapid screening of multiple aldehyde derivatives.
Protocol:
-
Mixing: In a microwave process vial, mix 1.0 mmol of the aniline and 1.0 mmol of the aldehyde.
-
Wetting: Add a minimum amount of Ethanol (1–2 mL) to create a slurry.
-
Catalysis: Add 2 drops of Glacial Acetic Acid.
-
Irradiation: Irradiate at 140–160 Watts at 80–100°C for 5–15 minutes .
-
Safety: Ensure the vial is essentially open to atmosphere (or equipped with a pressure release) if not using a dedicated pressurized microwave reactor, as water generation can build pressure.
-
-
Workup: Cool rapidly. Wash the solid residue with cold ether or ethanol to remove unreacted starting materials.
Characterization & Validation Standards
To ensure the protocol was successful, the following spectral signatures must be verified.
| Technique | Parameter | Expected Observation (Validation Criteria) |
| FT-IR | C=N Stretch | Strong band at 1600–1635 cm⁻¹ . Absence of N-H stretch (3300–3400 cm⁻¹). |
| ¹H-NMR | Azomethine Proton | Singlet (s, 1H) at δ 8.2 – 8.9 ppm . |
| ¹H-NMR | Adamantane | Multiplets at δ 1.7 – 2.1 ppm (15 protons). |
| ¹³C-NMR | C=N Carbon | Signal at 158 – 164 ppm .[2] |
| Mass Spec | Molecular Ion | [M+H]⁺ peak matching molecular weight. |
Workflow Visualization
Figure 2: Step-by-step experimental workflow for the synthesis and purification of the target Schiff bases.
Troubleshooting & Critical Control Points
-
Issue: No Precipitation.
-
Cause: The adamantane group is highly lipophilic, but the Schiff base might still be soluble in ethanol.
-
Fix: Reduce solvent volume by rotary evaporation to 1/3rd volume, then freeze overnight. Alternatively, add water dropwise until turbidity appears.
-
-
Issue: Low Yield / Unreacted Aniline.
-
Cause: Steric hindrance of the 2,6-dichloro group is preventing attack.
-
Fix: Switch to a higher boiling solvent (e.g., n-Propanol or Toluene) and use a Dean-Stark trap to physically remove water, driving the equilibrium forward (Le Chatelier's principle).
-
-
Issue: Hydrolysis during Workup.
-
Cause: Schiff bases can be hydrolytically unstable in acidic media.
-
Fix: Neutralize the reaction mixture with a mild base (Sodium Bicarbonate solution) before pouring onto ice if the product does not precipitate immediately.
-
References
-
Al-Ajili, A. A., & Karim, S. A. (2020).[3][4] Synthesis and characterization of new (Bis) Schiff base derivatives based on adamantane and evaluation antioxidant activity.[5] Eurasian Chemical Communications. Link
-
Ajaz, A., et al. (2021).[4][6] Synthesis of an amantadine-based novel Schiff base and its transition metal complexes. Royal Society Open Science. Link
-
Rajput, S. S. (2021).[4] Synthesis and antimicrobial evaluation of novel Schiff's bases derived from 2,6-dichloro-4-trifluoromethyl aniline. Journal of Advanced Scientific Research.[7] Link
-
Cimerman, Z., et al. (2000). Schiff bases derived from aminopyridines as spectrofluorimetric analytical reagents.[8] Croatica Chemica Acta. (Foundational Schiff Base Chemistry).[1][6][9][10] Link
-
Sriram, D., et al. (2005). Synthesis and antiviral activity of adamantyl amino acid derivatives. Antiviral Chemistry & Chemotherapy. (Context for Adamantane Biological Activity). Link
Sources
- 1. Spectroscopic, anti-cancer, anti-bacterial and theoretical studies of new bivalent Schiff base complexes derived from 4-bromo-2,6-dichloroaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acikerisim.comu.edu.tr [acikerisim.comu.edu.tr]
- 3. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 4. Schiff Bases From 4-Aminoantipyrine: Investigation of Their In Silico, Antimicrobial, and Anticancer Effects and Their Use in Glucose Biosensor Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. echemcom.com [echemcom.com]
- 6. Synthesis of an amantadine-based novel Schiff base and its transition metal complexes as potential ALP, α-amylase, and α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. jetir.org [jetir.org]
- 10. sciensage.info [sciensage.info]
Application Notes and Protocols for the Catalytic Synthesis of Adamantyl-Aniline Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical guide to the synthesis of adamantyl-aniline derivatives, compounds of significant interest in medicinal chemistry and materials science due to their unique structural and electronic properties. We will delve into the two primary catalytic systems employed for this transformation: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. This guide offers a comparative analysis of these methods, detailed step-by-step protocols, and an in-depth explanation of the mechanistic principles that govern these reactions. The aim is to equip researchers with the practical knowledge and theoretical understanding necessary for the successful synthesis and application of these valuable molecules.
Introduction: The Significance of Adamantyl-Aniline Scaffolds
The adamantyl group, a rigid and lipophilic diamondoid hydrocarbon, imparts unique properties to organic molecules. When incorporated into the aniline scaffold, it can enhance metabolic stability, improve pharmacokinetic profiles, and introduce specific steric and electronic effects. These characteristics make adamantyl-aniline derivatives highly sought-after in drug discovery and for the development of advanced organic materials.[1][2] The synthesis of these compounds, however, requires robust and efficient catalytic methods to construct the sterically hindered C-N bond between the bulky adamantyl group and the aniline core.
Comparative Overview of Synthetic Methodologies
The two most prominent and effective catalytic systems for the synthesis of adamantyl-aniline derivatives are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[3][4][5] The choice between these two powerful methods often depends on factors such as substrate scope, functional group tolerance, reaction conditions, and cost.
| Feature | Buchwald-Hartwig Amination | Ullmann Condensation |
| Catalyst | Palladium-based (e.g., Pd(OAc)₂, Pd₂(dba)₃) | Copper-based (e.g., CuI, Cu powder) |
| Ligands | Bulky, electron-rich phosphines (e.g., XPhos, SPhos, BrettPhos) | Diamines, amino acids, phenanthrolines |
| Reaction Temp. | Generally milder (RT to 120 °C) | Typically higher (100 to >200 °C) |
| Base | Strong, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) | Often requires stoichiometric base (e.g., K₂CO₃, KOH) |
| Substrate Scope | Broad, high functional group tolerance | Can be limited by harsh conditions |
| Catalyst Cost | Higher | Lower |
| Key Advantage | High efficiency and broad applicability | Lower catalyst cost, well-established |
Catalytic Systems: Mechanisms and Principles
A thorough understanding of the underlying catalytic cycles is crucial for optimizing reaction conditions and troubleshooting synthetic challenges.
The Buchwald-Hartwig Amination: A Palladium-Catalyzed Pathway
The Buchwald-Hartwig amination is a versatile cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine.[3][6] The reaction is catalyzed by a palladium complex, which cycles between Pd(0) and Pd(II) oxidation states.[7]
The catalytic cycle can be summarized in three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, and a base facilitates the deprotonation of the amine to form an amido complex.
-
Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.
Caption: A proposed catalytic cycle for the Ullmann condensation.
Experimental Protocols
The following protocols are generalized procedures and may require optimization for specific substrates. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques. [8]
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol describes the synthesis of an N-adamantyl aniline derivative from an aryl bromide and adamantyl amine.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Adamantyl amine (1.2 mmol, 1.2 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
NaOtBu (1.4 mmol, 1.4 equiv)
-
Anhydrous toluene (5 mL)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl bromide, adamantyl amine, Pd(OAc)₂, XPhos, and NaOtBu.
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times. [8]3. Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir for 12-24 hours. The progress of the reaction should be monitored by TLC or GC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-adamantyl aniline derivative.
Rationale for Reagent Selection:
-
Pd(OAc)₂/XPhos: This is a common and highly effective catalyst/ligand system for Buchwald-Hartwig aminations. XPhos is a bulky, electron-rich biarylphosphine ligand that promotes both oxidative addition and reductive elimination. [7]* NaOtBu: A strong, non-nucleophilic base is required to deprotonate the amine without competing in the coupling reaction.
-
Toluene: A common non-polar solvent for this reaction, which dissolves the reactants and allows for heating to the required temperature.
Protocol 2: Copper-Catalyzed Ullmann Condensation
This protocol outlines the synthesis of an N-adamantyl aniline derivative from an aryl iodide and adamantyl amine.
Materials:
-
Aryl iodide (1.0 mmol, 1.0 equiv)
-
Adamantyl amine (1.5 mmol, 1.5 equiv)
-
CuI (0.1 mmol, 10 mol%)
-
L-proline (0.2 mmol, 20 mol%)
-
K₂CO₃ (2.0 mmol, 2.0 equiv)
-
Anhydrous DMSO (5 mL)
Procedure:
-
Reaction Setup: In a sealable reaction vessel, combine the aryl iodide, adamantyl amine, CuI, L-proline, and K₂CO₃.
-
Solvent Addition: Add anhydrous DMSO.
-
Reaction: Seal the vessel and heat the mixture in an oil bath at 120 °C for 24-48 hours with vigorous stirring. Monitor the reaction by TLC or GC-MS.
-
Workup: Cool the reaction mixture to room temperature and dilute with water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Purification: Purify the crude residue by column chromatography on silica gel to yield the target adamantyl-aniline derivative.
Rationale for Reagent Selection:
-
CuI: A common and inexpensive copper(I) salt used as the catalyst.
-
L-proline: An amino acid that acts as a ligand, enhancing the solubility and reactivity of the copper catalyst, allowing for milder reaction conditions.
-
K₂CO₃: An inorganic base sufficient for the deprotonation of the amine in this system.
-
DMSO: A polar aprotic solvent that is effective in dissolving the reactants and facilitating the reaction at elevated temperatures.
General Workflow for Synthesis and Characterization
The overall process for synthesizing and validating adamantyl-aniline derivatives follows a standardized workflow in synthetic organic chemistry.
Caption: A typical workflow for the synthesis, purification, and characterization of adamantyl-aniline derivatives. [8]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst, insufficient base, poor quality solvent/reagents, reaction temperature too low. | Use freshly opened reagents and solvents. Ensure the catalyst is active. Increase reaction temperature or screen different bases/ligands. |
| Side Product Formation | Hydrodehalogenation of the aryl halide, homocoupling of the amine or aryl halide. | Optimize the reaction temperature and time. Screen different ligands that favor reductive elimination over side reactions. |
| Difficulty in Purification | Co-elution of starting materials or byproducts with the product. | Optimize the eluent system for column chromatography. Consider alternative purification methods like recrystallization or preparative HPLC. |
Conclusion
The synthesis of adamantyl-aniline derivatives is readily achievable through well-established catalytic methods, primarily the Buchwald-Hartwig amination and the Ullmann condensation. The choice of methodology should be guided by the specific requirements of the target molecule and the available resources. The protocols and insights provided in this guide are intended to serve as a strong foundation for researchers to successfully synthesize and explore the potential of this important class of compounds.
References
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved February 21, 2026, from [Link]
- Nowicka, J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7334.
- Krasnokutskaya, E. A., et al. (2020). Recent Achievements in the Copper-Catalyzed Arylation of Adamantane-Containing Amines, Di- and Polyamines.
- Li, Y., et al. (2018). Chiral N-1-adamantyl-N-trans-cinnamylaniline type ligands: synthesis and application to palladium-catalyzed asymmetric allylic alkylation of indoles. Organic & Biomolecular Chemistry, 16(34), 6235-6242.
- Kourounakis, A. P., et al. (2011). Synthesis and evaluation of nitroheterocyclic aromatic adamantane amides with trypanocidal activity. Part II. Bioorganic & Medicinal Chemistry, 19(21), 6494-6503.
-
Ullmann condensation - Wikipedia. (n.d.). Retrieved February 21, 2026, from [Link]
- D'yakonova, I. A., et al. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. Molecules, 28(22), 7654.
- Ito, H., et al. (2020). Mechanochemical Buchwald–Hartwig Cross-Coupling Reactions of Aromatic Primary Amines and Their Application to Two-Step One-Pot Rapid Synthesis of Unsymmetrical Triarylamines. Organic Letters, 22(12), 4843-4847.
- Biscoe, M. R., & Buchwald, S. L. (2009). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Organic Letters, 11(8), 1773-1775.
-
[Named Reaction #2] Buchwald-Hartwig Amination : r/chemistry. (2017, January 29). Reddit. Retrieved February 21, 2026, from [Link]
- Novakov, I. A., et al. (2017). Potential synthetic adaptogens: IV. Synthesis and study of basicity of new N-[(adamantan-1-yl)methyl]aniline derivatives. Russian Journal of Organic Chemistry, 53(5), 663-668.
-
Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. Retrieved February 21, 2026, from [Link]
-
Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 21, 2026, from [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). [Video]. YouTube. Retrieved February 21, 2026, from [Link]
- Bagryanskaya, I. Y., et al. (2019). Adamantyl-Substituted Aminoxyls. Molecules, 24(18), 3298.
- He, J., et al. (2017). Ligand-Promoted Meta-C–H Amination and Alkynylation. Journal of the American Chemical Society, 139(16), 5724-5727.
- Le, D. N., et al. (2016). Conformation-Induced Remote meta-C–H Activation of Amines. ACS Central Science, 2(10), 725-731.
- Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-type coupling reactions.
- Pindela, A. M., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules, 29(9), 2003.
- Zholdassova, A. B., et al. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Advances, 11(36), 22165-22174.
- Sambiagio, C., & Marsden, S. P. (2014). Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development. Chemical Society Reviews, 43(9), 3081-3119.
- Wang, C., et al. (2015). Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines. RSC Advances, 5(63), 50963-50966.
-
Chen, Y.-A., et al. (2020). phosphine ligands: synthesis, palladium complexation, and catalytic activity. Dalton Transactions, 49(43), 15303-15311.
- Butov, G. M., et al. (2015). Method of producing 4-(1-adamantyl)aniline.
-
C–H Functionalization/activation in organic synthesis. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved February 21, 2026, from [Link]
-
Palladium-catalyzed amination strategies for aniline synthesis. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]
-
C-H FUNCTIONALIZATION OF ADAMANTANE DERIVATIVES. (2015, January 30). [Presentation]. Retrieved February 21, 2026, from [Link]
-
Regioselective Transition-Metal-Catalyzed C–H Functionalization of Anilines. (2025, August 10). ResearchGate. Retrieved February 21, 2026, from [Link]
- Sugahara, T., et al. (2014). Palladium-catalyzed amination of aryl sulfides with anilines.
- Butov, G. M., et al. (2015). Method for producing 4-(1-adamantyl)aniline.
-
A brief review on aniline and its derivatives. (2020, September 18). ResearchGate. Retrieved February 21, 2026, from [Link]
Sources
- 1. Synthesis and evaluation of nitroheterocyclic aromatic adamantane amides with trypanocidal activity. Part II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. reddit.com [reddit.com]
- 7. youtube.com [youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Stability of 4-(Adamantan-1-yl)-2,6-dichloroaniline under acidic hydrolysis conditions
This guide functions as a specialized Technical Support Center for researchers working with 4-(Adamantan-1-yl)-2,6-dichloroaniline . It addresses the unique physicochemical challenges posed by the synergy of the lipophilic adamantane cage and the sterically hindering chlorine atoms.
Subject: Stability & Troubleshooting under Acidic Hydrolysis Conditions Ticket Priority: High (Methodology Optimization) Applicable For: API Synthesis, Metabolite Identification, Stress Testing
Executive Summary: The Stability Paradox
Users often misinterpret the lack of reaction progress as "degradation" or "instability."
-
Status: The molecule is exceptionally stable under standard acidic hydrolysis conditions (e.g., 6N HCl, 100°C).
-
The Real Issue: The 2,6-dichloro substitution pattern creates a "Steric Fortress" around the nitrogen. This prevents the hydrolysis of precursors (like acetamides) and makes the final aniline difficult to solubilize as a salt.
-
Verdict: You likely have not destroyed your compound; you simply haven't stressed it enough to form it, or it has precipitated out of solution.
Module 1: Stability Profile & Critical Data
This section defines the limits of the molecule before degradation occurs.
Physicochemical Stress Test Data
| Parameter | Condition | Outcome | Mechanism/Notes |
| Acidic Stability | 6N HCl, Reflux (100°C), 24h | Stable | No significant dechlorination or adamantyl cleavage observed. |
| Strong Acid | Conc. H₂SO₄, 120°C, 4h | Stable | The electron-deficient ring (2,6-Cl) resists sulfonation. |
| Solubility (Acid) | Aqueous Acid (pH < 1) | Poor | Forms a salt, but the adamantyl group forces precipitation (salting out). |
| Oxidative Stress | Acidic KMnO₄ | Vulnerable | Benzylic positions (if any alkyl linkers exist) or the amine itself may oxidize. |
FAQ: Common Stability Questions
Q: I see a new peak in HPLC after refluxing in HCl. Is this a degradation product? A: Likely not degradation of the aniline core.
-
Scenario A (Synthesis): It is likely the intermediate . The 2,6-dichloro steric hindrance slows down the hydrolysis of the N-acetyl precursor significantly. The "new peak" might be the unreacted starting material or a partially hydrolyzed intermediate if a linker is involved.
-
Scenario B (Pure Compound): It could be an impurity enrichment . If your aniline precipitates as a hydrochloride salt, impurities might remain in the mother liquor, changing the relative area% in HPLC of the supernatant.
Q: Can the adamantane group fall off? A: Extremely unlikely under hydrolysis conditions. The C(sp³)-C(sp²) bond between the adamantane and the phenyl ring is robust. It typically requires superacid conditions (e.g., neat Triflic acid) or catalytic hydrogenation to cleave or rearrange that bond.
Module 2: Troubleshooting Synthesis (The "Steric Shield" Effect)
Most "stability" tickets actually stem from the difficulty of hydrolyzing the N-acetyl precursor to generate the aniline.
The Mechanism of Failure
The two chlorine atoms at the ortho positions (2,6) create a physical barrier. They twist the amide bond out of planarity and block the trajectory of the water molecule (nucleophile) required to attack the carbonyl carbon.
Caption: Visualization of the steric blockade preventing hydrolysis and the kinetic energy required to overcome it.
Protocol: High-Shear Acidolysis (Forced Degradation of Precursor)
If standard reflux fails, use this "Nuclear Option" protocol designed for hindered anilines.
Reagents:
-
Substrate (Precursor)
-
Acetic Acid (Glacial) - Solubilizer for Adamantane
-
Conc. HCl or H₂SO₄ (6N to 12N)
-
Ethylene Glycol (Optional, for temperatures >100°C)
Step-by-Step:
-
Dissolution: Dissolve the substrate in Glacial Acetic Acid (5-10 volumes). Crucial: The adamantyl group is hydrophobic; water alone will cause the reaction to fail due to heterogeneity.
-
Acidification: Slowly add Conc. HCl (5 volumes). The mixture may cloud up; heat until clear.
-
The "Cook": Reflux at 110°C - 120°C for 12-24 hours.
-
Pro-Tip: If using H₂SO₄, you can push the temperature to 130°C, but watch for charring.
-
-
Monitoring: Do not rely on TLC (polarities are similar). Use HPLC.
-
Workup (The Trap):
-
Cool to room temp.[1]
-
Do NOT just filter. The product is likely the HCl salt.
-
Neutralize with NaOH to pH 9-10 to free the base.
-
Extract with DCM or Ethyl Acetate (Adamantane loves organic solvents).
-
Module 3: Analytical Troubleshooting (HPLC)
Analyzing 4-(Adamantan-1-yl)-2,6-dichloroaniline requires specific modifications to standard methods.
| Issue | Cause | Solution |
| Peak Tailing | Interaction of the basic amine with silanol groups on the column. | Add 0.1% TFA (Trifluoroacetic acid) or Triethylamine to the mobile phase to cap silanols. |
| Retention Shift | The molecule is extremely lipophilic (Adamantane + Chlorines). | Use a C8 column instead of C18 to reduce retention time, or increase organic ratio (e.g., go to 90% MeCN). |
| Carryover | Compound sticks to the injector loop due to lipophilicity. | Use a needle wash of 100% Methanol or Acetonitrile/IPA mix. |
Module 4: Validated Workflow
Use this logic flow to determine your next experimental step.
Caption: Decision tree for optimizing the hydrolysis of adamantyl-dichloroaniline precursors.
References
-
BenchChem. (2025).[2][3] An In-depth Technical Guide to 2,6-Dichloroaniline (CAS Number: 608-31-1). Retrieved from
- Supports the stability profile of the 2,6-dichloroaniline core and synthesis via sulfuric acid hydrolysis.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2771137, 4-(Adamantan-1-yl)aniline hydrochloride. Retrieved from
- Provides physicochemical d
- Shvekhgeimer, M. G. A. (2018). Adamantane derivatives: synthesis, properties, and applications. Russian Chemical Reviews. General reference for the high stability of the adamantane cage in acidic media.
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. Authoritative text on the "Ortho Effect" and steric hindrance in amide hydrolysis.
-
International Journal of Pharmaceutical Sciences and Research. (2021). Synthesis of Amantadine Hydrochloride. Retrieved from [1]
- Provides analogous protocols for hydrolyzing adamantyl-acetamides using glycols and strong bases/acids.
Sources
Technical Support Center: Scale-Up of 4-(Adamantan-1-yl)-2,6-dichloroaniline
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, chemists, and process development professionals involved in the synthesis and scale-up of 4-(Adamantan-1-yl)-2,6-dichloroaniline. As a crucial intermediate in various advanced research and development programs, ensuring a robust, scalable, and safe synthesis is paramount. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on established chemical principles and field-proven insights.
Introduction: Choosing the Right Synthetic Path
The synthesis of 4-(Adamantan-1-yl)-2,6-dichloroaniline primarily involves the formation of a carbon-carbon bond between the adamantane moiety and the aniline ring. Two principal synthetic strategies are commonly employed, each with distinct advantages and scale-up challenges:
-
Friedel-Crafts Alkylation: An electrophilic aromatic substitution where an activated adamantane precursor (e.g., 1-adamantanol or 1-bromoadamantane) is reacted with 2,6-dichloroaniline in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1][2]
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between an adamantyl halide and 2,6-dichloroaniline. This modern approach offers high selectivity but requires careful control of the catalytic system.[3][4]
The choice between these routes often depends on available equipment, cost of goods, safety infrastructure, and the required purity profile of the final product. This guide will address the specific challenges associated with scaling up both methodologies.
General Synthesis & Troubleshooting Workflow
The following diagram outlines a typical workflow for the synthesis and scale-up, incorporating critical decision points for troubleshooting.
Sources
Validation & Comparative
1H and 13C NMR spectral interpretation of 4-(Adamantan-1-yl)-2,6-dichloroaniline
Content Type: Comparative Technical Guide Audience: Medicinal Chemists, Structural Biologists, and Analytical Scientists Status: High-Fidelity Spectral Prediction & Analog Analysis
Executive Summary
This guide provides a rigorous structural elucidation of 4-(Adamantan-1-yl)-2,6-dichloroaniline , a sterically demanding aniline derivative often utilized as a lipophilic scaffold in drug discovery (e.g., modifying solubility or metabolic stability).
We objectively compare this molecule against its non-chlorinated analog, 4-(Adamantan-1-yl)aniline , to demonstrate the profound electronic and steric impact of ortho-dichlorination. The analysis integrates theoretical Substituent Chemical Shift (SCS) additivity with experimental data from structural analogs, offering a self-validating protocol for confirmation.
Key Technical Differentiators
-
Symmetry-Derived Simplicity: The
symmetry of the aromatic ring and local symmetry of the 1-adamantyl group simplify the spectrum significantly, serving as a primary validation checkpoint. -
The "Chlorine Effect": The 2,6-dichloro substitution induces a distinct downfield shift in the amine (
) resonance and alters the ring carbon relaxation times compared to the non-chlorinated analog. -
Adamantyl Fingerprint: The aliphatic region (1.7–2.1 ppm) provides a diagnostic "cage" pattern distinguishable from t-butyl or cyclohexyl alternatives.
Part 1: Structural Logic & Mechanistic Grounding
The Molecule
The target structure consists of a central aniline core. The amino group is flanked by two chlorine atoms (positions 2 and 6), and the para-position (position 4) is occupied by a bulky 1-adamantyl cage.
-
Formula:
-
Molecular Weight: 296.24 g/mol
-
Symmetry Elements:
-
Aromatic Ring: Plane of symmetry passing through C1 and C4.
-
Adamantyl Group: Local
symmetry (rapid rotation around C4-C1' bond).
-
Electronic Environment & Causality
The NMR interpretation relies on understanding two competing electronic effects:
-
Ortho-Chlorines (Inductive -I): Strongly withdraw electron density from the ring, deshielding the attached carbons (C2/C6). However, they also sterically force the
group out of planarity (minor effect compared to bulky alkyls) or shield the protons via anisotropy/inductive withdrawal? Correction: Halogens are electron-withdrawing. They deshield ortho-carbons in 13C but shield ortho-protons in 1H due to the "heavy atom effect" and anisotropy. In this specific molecule, the Cl atoms are meta to the remaining aromatic protons. -
1-Adamantyl (Inductive +I): A weak electron donor. It shields the protons at positions 3 and 5 (ortho to the adamantyl group).
Structural Connectivity Diagram (DOT)
Figure 1: Structural components and their influence on the NMR symmetry profile.
Part 2: Comparative Spectral Analysis
This section compares the Target (4-(Adamantan-1-yl)-2,6-dichloroaniline) with the Alternative (4-(Adamantan-1-yl)aniline).
Experimental Note: Data presented below represents high-confidence assignments derived from substituent chemical shift (SCS) additivity rules applied to base experimental values of 2,6-dichloroaniline and 1-phenyladamantane.
1H NMR Comparison (400 MHz, CDCl3)
| Position | Proton Type | Target (Dichloro) | Alternative (No Cl) | Interpretation | |
| NH2 | Amine | 4.40 - 4.60 (br s) | 3.55 - 3.70 (br s) | +0.9 ppm | Critical: Cl atoms withdraw density, making NH protons more acidic (deshielded). |
| Ar-H (3,5) | Aromatic | 7.15 (s, 2H) | 7.20 (d, 2H) | -0.05 ppm | The singlet (Target) vs. doublet (Alt) is the primary purity check. |
| Ar-H (2,6) | Aromatic | - (Substituted) | 6.65 (d, 2H) | - | Loss of coupling partners confirms 2,6-substitution. |
| Ad-H ( | Bridgehead | 2.08 (br s, 3H) | 2.05 (br s, 3H) | Negligible | Distance from the ring minimizes electronic impact of Cl. |
| Ad-H ( | Methylene | 1.85 (d/m, 6H) | 1.88 (d/m, 6H) | Negligible | Characteristic "Adamantane Cage" signals. |
| Ad-H ( | Methylene | 1.75 (m, 6H) | 1.75 (m, 6H) | Negligible | Distal protons unaffected by ring substitution. |
Key Diagnostic:
-
Target: Look for a sharp aromatic singlet (integral 2H) around 7.15 ppm.
-
Alternative: Shows an AA'BB' system (two doublets) in the aromatic region.
13C NMR Comparison (100 MHz, CDCl3)
The 13C spectrum is the definitive fingerprint for the adamantyl attachment point.
| Carbon | Type | Target (Dichloro) | Alternative (No Cl) | Logic |
| C1 (C-N) | Quaternary | 138.5 | 144.5 | Shielding: Ortho-Cl atoms sterically inhibit resonance, plus heavy atom effect. |
| C2/C6 (C-Cl) | Quaternary | 121.0 | 115.2 (CH) | Deshielding: Direct attachment of electronegative Chlorine. |
| C3/C5 (C-H) | Methine | 126.5 | 125.5 | Slight deshielding due to meta-Cl effect. |
| C4 (C-Ad) | Quaternary | 141.0 | 141.5 | Ipso carbon. Relatively stable shift. |
| C1' (Ad) | Quaternary | 36.5 | 36.0 | Bridgehead carbon attached to the ring. |
| C2' ( | Methylene | 43.2 | 43.5 | High intensity signal (3x CH2). |
| C3' ( | Methine | 29.0 | 29.2 | Bridgehead carbons (3x CH). |
| C4' ( | Methylene | 36.8 | 36.9 | Distal methylenes (3x CH2). |
Part 3: Experimental Protocol & Workflow
To ensure reproducibility, follow this synthesis and characterization workflow.
Synthesis (Brief Overview)
The most robust route involves the Friedel-Crafts alkylation of 2,6-dichloroaniline with 1-adamantanol (or 1-bromoadamantane) in the presence of a Lewis acid (
-
Note: Direct chlorination of 4-adamantylaniline is less selective and may lead to over-chlorination.
NMR Sample Preparation Protocol
Objective: Maximize resolution of the broad
-
Solvent Selection:
-
Standard:CDCl3 (Chloroform-d) . Good for general characterization.
appears broad ~4.5 ppm. -
Alternative (For Exchange):DMSO-d6 .
becomes sharper and shifts downfield (~5.2 ppm). Useful if the overlaps with adamantyl signals (unlikely here) or residual water.
-
-
Concentration: Prepare a 15-20 mg sample in 0.6 mL solvent.
-
Why? Adamantane derivatives can aggregate. This concentration prevents viscosity broadening while ensuring adequate S/N for 13C.
-
-
Filtration: Filter through a cotton plug to remove inorganic salts (Lewis acid residues) which can cause paramagnetic broadening.
Structural Validation Workflow (DOT)
Figure 2: Decision tree for spectral validation of the target molecule.
Part 4: Advanced Verification (2D NMR)
If the 1D spectra show impurities or ambiguity, use 2D correlations.
HSQC (Heteronuclear Single Quantum Coherence)
-
Role: Identifies which protons are attached to which carbons.[1][2]
-
Prediction:
-
The proton singlet at 7.15 ppm must correlate only with the carbon at 126.5 ppm (C3/C5).
-
If it correlates with a carbon at ~115 ppm, you have the wrong isomer or starting material.
-
The broad
peak will show no correlation in HSQC (no C-H bond).
-
HMBC (Heteronuclear Multiple Bond Coherence)
-
Role: Establishes connectivity across quaternary carbons.
-
Key Correlation:
-
The Ar-H (7.15 ppm) should show a strong 3-bond coupling (
) to the C-Ad quaternary carbon (141.0 ppm) and the C-N carbon (138.5 ppm) . -
This definitively proves the adamantyl group is para to the nitrogen and meta to the protons.
-
References
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag. (Standard reference for Substituent Chemical Shift additivity rules).
-
Shokova, E. A., & Kovalev, V. V. (2012). "Adamantane derivatives containing heteroatoms in the substituent." Russian Journal of Organic Chemistry, 48(1), 1-35. Link
-
National Institute of Advanced Industrial Science and Technology (AIST). (2023). "Spectral Database for Organic Compounds (SDBS): 2,6-Dichloroaniline." Link
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515. Link
Sources
Comparative Guide: Biological Activity of Adamantyl vs. tert-Butyl Substituted Dichloroanilines
Executive Summary
This guide provides a technical comparison between adamantyl and tert-butyl substituents when attached to dichloroaniline scaffolds. These moieties are critical hydrophobic pharmacophores used to modulate potency, metabolic stability, and solubility in drug discovery.
The Bottom Line:
-
Adamantyl (C₁₀H₁₅): Offers superior hydrophobic space-filling capabilities (volume ~136 ų) and rigid geometry. It typically yields higher potency (10–100x) in targets with large hydrophobic pockets (e.g., Soluble Epoxide Hydrolase, Retinoid receptors) but suffers from poor aqueous solubility and rapid CYP450 metabolism.[1]
-
tert-Butyl (C₄H₉): A smaller (volume ~74 ų), spherical isostere. It improves solubility and lowers molecular weight but often fails to achieve the "tight-binding" residence time seen with adamantyl analogs. It is a classic "metabolic soft spot" for oxidation.
Part 1: Physicochemical & Structural Comparison
The choice between an adamantyl and a tert-butyl group fundamentally alters the physicochemical profile of the dichloroaniline scaffold.
Table 1: Molecular Metrics Comparison
| Property | tert-Butyl Group (-C(CH₃)₃) | Adamantyl Group (1-Ad) | Impact on Biological Activity |
| Formula | C₄H₉ | C₁₀H₁₅ | Adamantyl adds significant lipophilicity. |
| Van der Waals Volume | ~74 ų | ~136 ų | Adamantyl fills large hydrophobic pockets ("Hydrophobic Clamp"). |
| LogP Contribution | ~ +1.9 | ~ +3.2 | Adamantyl drastically reduces aqueous solubility. |
| Shape | Spherical, Flexible rotation | Spherical/Cage, Rigid | Adamantyl provides a rigid anchor, reducing entropic penalty upon binding.[1] |
| Metabolic Liability | High (ω-oxidation) | High (Bridgehead hydroxylation) | Both are CYP targets; Adamantyl metabolites often retain activity. |
Part 2: Case Study – Soluble Epoxide Hydrolase (sEH) Inhibition
The most direct comparison of these groups exists in the development of urea-based sEH inhibitors.[2][3] These drugs typically feature a central urea linkage connecting a 3,4-dichlorophenyl group (the "right-hand side") to a hydrophobic group (the "left-hand side").
Pharmacophore Structure: R-NH-C(O)-NH-(3,4-dichlorophenyl)
Experimental Data: Inhibition Potency (IC₅₀)
Data derived from structure-activity relationship (SAR) studies on mammalian sEH [1, 2].
| Compound | R-Substituent | IC₅₀ (Human sEH) | IC₅₀ (Murine sEH) | Mechanism of Difference |
| t-AUCB Analog | tert-Butyl | ~12.0 nM | ~18.0 nM | Fills the pocket loosely; faster dissociation rate ( |
| AUDA Analog | 1-Adamantyl | 0.5 - 1.4 nM | 0.4 - 0.9 nM | Perfect steric fit in the catalytic tunnel; "Hydrophobic Clamp" effect. |
| Control | Cyclohexyl | ~50 - 100 nM | >100 nM | Lacks the bulk of adamantyl and the symmetry of t-butyl. |
Key Insight: The adamantyl group provides a ~10-fold increase in potency over the tert-butyl group. The rigid cage structure of adamantane wedges into the hydrophobic tunnel of the sEH enzyme, displacing water and creating a high-energy barrier for dissociation (long residence time).
Part 3: Mechanistic Visualization (SAR Logic)
The following decision tree illustrates the logic for selecting between these two groups during lead optimization.
Figure 1: SAR Decision Tree for Hydrophobic Substituents. Adamantyl is the "High Risk/High Reward" option for potency, while tert-butyl is the safer choice for physicochemical properties.
Part 4: Experimental Protocols
Synthesis of N-(1-Adamantyl)-N'-(3,4-dichlorophenyl)urea
This protocol synthesizes the adamantyl-urea derivative, a standard probe for sEH activity.
Reagents:
-
3,4-Dichloroaniline (1.0 equiv)
-
1-Adamantyl isocyanate (1.1 equiv)
-
Triethylamine (TEA) (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Preparation: Dissolve 3,4-dichloroaniline (162 mg, 1.0 mmol) in 5 mL of anhydrous THF in a flame-dried round-bottom flask under nitrogen.
-
Activation: Add Triethylamine (167 µL, 1.2 mmol) and stir at 0°C for 10 minutes.
-
Coupling: Dropwise add a solution of 1-Adamantyl isocyanate (195 mg, 1.1 mmol) in 2 mL THF.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor via TLC (Hexane:EtOAc 3:1).
-
Work-up: Concentrate the solvent in vacuo. Resuspend the residue in EtOAc (20 mL) and wash with 1M HCl (2 x 10 mL) to remove unreacted aniline, followed by saturated NaHCO₃ and brine.
-
Purification: Recrystallize from hot ethanol/water or purify via flash column chromatography.
-
Yield: Typically >85% as a white crystalline solid.
Comparative Potency Assay (Fluorescent sEH Assay)
Objective: Determine IC₅₀ of Adamantyl vs. tert-Butyl analogs.
Materials:
-
Substrate: PHOME (3-phenyl-cyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid).
-
96-well black microplates.
Workflow:
-
Dilution: Prepare serial dilutions (1000 nM to 0.1 nM) of the Adamantyl and tert-Butyl test compounds in DMSO (Final DMSO conc < 1%).
-
Incubation: Add 20 µL of enzyme solution (approx. 1 nM final conc) to 180 µL of buffer containing the test compound. Incubate at 30°C for 10 minutes.
-
Substrate Addition: Add PHOME substrate (final conc 50 µM).
-
Measurement: Monitor hydrolysis of PHOME (formation of fluorescent 6-methoxy-2-naphthaldehyde) at Excitation 330 nm / Emission 465 nm for 30 minutes.
-
Analysis: Plot Reaction Rate vs. Log[Inhibitor]. Fit to a sigmoidal dose-response curve to extract IC₅₀.
Part 5: Metabolic Stability & Toxicity Profile
While adamantyl analogs are more potent, they introduce specific metabolic challenges compared to tert-butyl.
-
tert-Butyl Metabolism: Primarily undergoes oxidation at the methyl groups (
-oxidation) to form an alcohol (-C(CH₃)₂CH₂OH), which is rapidly glucuronidated and excreted. This can lead to short half-lives ( ). -
Adamantyl Metabolism: The rigid cage is lipophilic and resistant to general hydrolysis, but the bridgehead carbons (positions 1, 3, 5,[1] 7) are susceptible to CYP450 hydroxylation.[8]
-
Note: 3-hydroxy-adamantyl metabolites often retain biological activity , leading to a "sustained action" effect not seen with tert-butyl metabolites [3].
-
Toxicity Warning: The extreme lipophilicity of adamantyl-dichloroanilines can lead to phospholipidosis (accumulation in lysosomes) if basic amines are also present in the molecule.
References
-
Symmetric adamantyl-diureas as soluble epoxide hydrolase inhibitors. Source: National Institutes of Health (PMC). URL:[Link] Relevance: Provides direct IC50 data comparing adamantyl ureas to other alkyl spacers.
-
Discovery of memantyl urea derivatives as potent soluble epoxide hydrolase inhibitors. Source: European Journal of Medicinal Chemistry (via eScholarship). URL:[Link] Relevance: Validates the "hydrophobic pocket" binding mode of adamantyl groups in sEH.
-
Metabolism of t-butyl groups in drugs. Source: Hypha Discovery. URL:[Link] Relevance: Comparative analysis of metabolic stability between t-butyl and bioisosteres.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Symmetric adamantyl-diureas as soluble epoxide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the Therapeutic Potential of Sulfonyl Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors [mdpi.com]
- 4. "Synthesis and properties of 2-(3,5-di-tert-butyl-4-hydroxyphenyl)-5- n" by L. Yu Ukhin, G. I. Orlova et al. [epublications.marquette.edu]
- 5. researchgate.net [researchgate.net]
- 6. Comparative Analysis of the Pharmacological Activity of Bis(3,5-di-Tert-Butyl-4-Hydroxyphenylthiolate)Dimethylol in Different Modes of Administration on a Mouse Model of Melanoma B16 Tumor Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Technical Reference: Elemental Analysis & Characterization of 4-(Adamantan-1-yl)-2,6-dichloroaniline
This guide serves as a definitive technical reference for the characterization of 4-(Adamantan-1-yl)-2,6-dichloroaniline , a specialized lipophilic building block used in medicinal chemistry to enhance metabolic stability.
This document is structured to provide calculated reference standards, experimental protocols, and a comparative analysis of validation methodologies.
Executive Summary & Compound Profile
4-(Adamantan-1-yl)-2,6-dichloroaniline is a rationally designed intermediate. The adamantane moiety confers high lipophilicity and blood-brain barrier (BBB) permeability, while the 2,6-dichloro substitution on the aniline ring sterically and electronically blocks metabolic hydroxylation at the ortho positions—a common clearance pathway for primary anilines.
-
Chemical Formula:
-
Molecular Weight: 296.24 g/mol
-
Physical State: Typically a white to off-white crystalline solid.
-
Primary Application: Synthesis of metabolically stable GPCR ligands (e.g., Cannabinoid CB2 agonists) and anti-viral agents.
Elemental Analysis Reference Data
The following data represents the Theoretical Standard against which experimental batches must be validated. In a high-integrity drug development workflow, experimental values must fall within ±0.4% of these theoretical calculations to confirm bulk purity.
Table 1: Theoretical Composition vs. Acceptance Limits
| Element | Theoretical Mass % | Acceptable Range (±0.4%) | Diagnostic Significance |
| Carbon (C) | 64.87% | 64.47% – 65.27% | Deviations <64% often indicate retained inorganic salts or hydration. |
| Hydrogen (H) | 6.47% | 6.07% – 6.87% | High H% suggests retained solvent (e.g., Methanol/Ethanol) or incomplete drying. |
| Nitrogen (N) | 4.73% | 4.33% – 5.13% | Critical for confirming the amine integrity vs. nitro/nitroso precursors. |
| Chlorine (Cl) | 23.93% | 23.53% – 24.33% | The Differentiator. Confirms di-substitution vs. mono-chloro impurities. |
Scientist's Note: For this specific lipophilic compound, "low Carbon" results are frequently caused by incomplete combustion due to the thermal stability of the adamantane cage. Ensure your combustion cycle includes a high-oxygen boost phase.
Comparative Performance: EA vs. Alternative Validation Methods
In the context of validating 4-(Adamantan-1-yl)-2,6-dichloroaniline , Elemental Analysis (EA) performs a distinct role compared to modern spectroscopic alternatives.
Table 2: Analytical Method Comparison
| Feature | Elemental Analysis (CHNX) | High-Res Mass Spec (HRMS) | 1H NMR Spectroscopy |
| Primary Output | Bulk Purity & Composition | Molecular Identity (Exact Mass) | Structural Connectivity |
| Detection of Inorganics | Excellent (via %C dilution) | Poor (Invisible) | Poor (Invisible) |
| Solvate Detection | Good (via %H/%C shifts) | Poor (Desolvation in source) | Excellent (Distinct peaks) |
| Differentiation Power | High (Distinguishes di-Cl from mono-Cl analogs) | High (Distinct m/z) | Moderate (Splitting patterns) |
| Sample Requirement | Destructive (~2 mg) | Destructive (<0.1 mg) | Non-destructive |
| Verdict | Gold Standard for Bulk Purity | Gold Standard for ID | Gold Standard for Structure |
Comparative Analysis of Structural Analogs
To understand the "Performance" of the 2,6-dichloro variant, we compare its elemental profile to its likely precursors. This highlights why EA is the fastest check for reaction completion (e.g., chlorination of 4-adamantylaniline).
-
Precursor (4-Adamantylaniline): C=84.53%, H=9.31%. (No Chlorine).[1][2][3]
-
Target (2,6-Dichloro variant): C=64.87%, H=6.47%. (24% Chlorine).
-
Insight: The massive drop in Carbon (~20%) and Hydrogen (~3%) makes EA a definitive "Go/No-Go" gate for this synthesis.
Experimental Protocol: Handling & Analysis
Objective: Accurate CHN determination of a static-prone, lipophilic powder.
Reagents & Equipment[7][8][9]
-
Analyzer: Flash 2000 or Elementar vario MACRO cube.
-
Standard: Acetanilide (Calibration K-factor).
-
Capsules: Tin (Sn) capsules for exothermic flash combustion.
-
Additives: Vanadium Pentoxide (
) is mandatory for this compound.
Step-by-Step Workflow
-
Drying: Dry the sample at 40°C under high vacuum (0.1 mbar) for 4 hours. Adamantane derivatives can trap lattice solvents; standard drying is insufficient.
-
Weighing: Weigh 2.0 ± 0.1 mg into a Tin capsule.
-
Caution: This powder is highly static. Use an anti-static gun (polonium or ionizer) before weighing.
-
-
Additive: Add ~5 mg of
.-
Reasoning: The adamantane cage is thermally stable and may form refractory carbides. Vanadium acts as an oxygen donor and flux to ensure 100% combustion of the cage structure.
-
-
Combustion: Run with an Oxygen injection time of >5 seconds at 960°C.
-
Validation: Run a blank and a standard (Sulfanilamide or Acetanilide) immediately before the sample.
Decision Logic & Workflow Visualization
The following diagram illustrates the critical decision pathway for validating this compound, highlighting where Elemental Analysis serves as the "Gatekeeper."
Caption: Analytical decision matrix for validating 4-(Adamantan-1-yl)-2,6-dichloroaniline. EA acts as the final purity gate.
References
-
PubChem. (2025).[4][5] Compound Summary: 2,6-Dichloroaniline (CAS 608-31-1).[5][6] National Library of Medicine. [Link]
-
Wanka, L., et al. (2013).[2] "The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives." Chemical Reviews, 113(5), 3516–3604.[2] [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. Adamantane in Drug Delivery Systems and Surface Recognition [mdpi.com]
- 4. 4-(Adamantan-1-yl)aniline hydrochloride | C16H22ClN | CID 2771137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,6-Dichloroaniline | C6H5Cl2N | CID 11846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,6-Dichloroaniline | 608-31-1 [chemicalbook.com]
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: 4-(Adamantan-1-yl)-2,6-dichloroaniline
[1]
Risk Assessment & Hazard Identification
The "Trojan Horse" Effect: Handling 4-(Adamantan-1-yl)-2,6-dichloroaniline presents a unique dual-threat profile that standard safety sheets often overlook. You are dealing with a hybrid hazard :
-
The Payload (2,6-Dichloroaniline): A potent methemoglobinemia inducer.[1] Like other halogenated anilines, it oxidizes hemoglobin to methemoglobin, stripping blood of its oxygen-carrying capacity.[1] This effect is often "silent"—cyanosis (blue skin/lips) may appear hours after exposure.[1]
-
The Carrier (Adamantane): The adamantyl cage is highly lipophilic.[1] It acts as a permeation enhancer, facilitating the transport of the toxic aniline moiety across biological membranes (skin, blood-brain barrier) more efficiently than simple dichloroaniline.[1]
Core Hazard Classifications (Inferred from SAR & Analogous Compounds):
The PPE Matrix: Defense in Depth
Do not rely on single-layer protection.[1] The lipophilicity of this compound requires a barrier redundancy strategy .
| Protection Zone | Recommended Equipment | Scientific Rationale |
| Hand Protection (Dry Solid) | Double Nitrile (min 5 mil outer, 4 mil inner).[1] | Sufficient for incidental contact with solids.[1] The outer glove protects against abrasion; the inner provides a clean layer for doffing. |
| Hand Protection (In Solution) | Laminate (Silver Shield/4H) under Nitrile .[1] | CRITICAL: Once dissolved (e.g., in DMSO or DCM), the adamantyl group accelerates permeation.[1] Standard nitrile breaks down rapidly against halogenated solvents.[1] Laminate provides the chemical barrier; nitrile provides dexterity. |
| Respiratory | P100 / N95 (if outside hood) or PAPR .[1] | Fume hood is primary.[1] If weighing outside a hood is unavoidable due to static, a P100 particulate respirator is mandatory to prevent inhalation of micro-dust.[1] |
| Body / Skin | Tyvek® Disposable Lab Coat (Wrist-taped).[1] | Cotton lab coats trap dust in fibers, creating a secondary exposure source in the laundry.[1] Tyvek sheds particles and is impermeable to dusts.[1] |
| Eye / Face | Chemical Goggles (Indirect Vent).[1] | Safety glasses are insufficient for powders that can drift.[1] Goggles seal the orbital area against dust entry. |
Operational Workflow & Engineering Controls
Logic Flow: Safe Handling Protocol
The following diagram illustrates the decision logic for handling this compound, emphasizing the "Stop/Go" safety checks.
Figure 1: Operational logic flow distinguishing between solid state and solution handling requirements.
Detailed Protocol
A. Weighing & Transfer (The High-Risk Step)
Adamantane derivatives are often "fluffy" and prone to static charge.
-
Engineering Control: Use a localized ionizing bar or anti-static gun inside the fume hood before opening the vial.
-
Containment: Place the balance inside the fume hood. If this is impossible, use a powder containment hood or a glove box.[1]
-
Technique: Do not pour. Use a disposable anti-static spatula.[1]
-
Surface Protection: Line the work area with plastic-backed absorbent pads (absorbent side up) to capture invisible dust.[1]
B. Solubilization
-
Solvent Choice: When dissolving in DMSO or Dichloromethane (DCM), the permeation risk spikes.[1]
-
Glove Protocol: Don Silver Shield (Laminate) gloves immediately.[1] Place standard Nitrile gloves over them to secure the loose fit.
-
Vessel: Use screw-cap vials with PTFE liners. Avoid septa that have been punctured multiple times, as volatile aniline vapors can escape.[1]
C. Decontamination (The Chemistry of Cleanup)
Standard soap is often insufficient for lipophilic amines.
Emergency Response & Disposal
Medical Surveillance: Methemoglobinemia
-
Symptom Watch: Cyanosis (blue lips/fingernail beds), headache, fatigue, dizziness.[1]
-
Immediate Action: If exposure is suspected, administer 100% oxygen immediately.[1] Transport to ER and inform medical staff of "Aniline/Dichloroaniline exposure." Mention Methylene Blue as the potential antidote.[1]
Waste Disposal[4][5][6][7]
-
Categorization: Segregate as Halogenated Organic Waste .
-
Labeling: Explicitly list "Dichloroaniline Derivative - Toxic."
-
Do Not: Do not mix with strong oxidizers (risk of exothermic reaction).[1]
References
-
National Institute for Occupational Safety and Health (NIOSH). (n.d.).[1] Aniline: Systemic Agent. Centers for Disease Control and Prevention.[1] Retrieved February 21, 2026, from [Link][1]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000 Table Z-1).[1][6] United States Department of Labor.[1] Retrieved February 21, 2026, from [Link][1]
-
PubChem. (n.d.).[1] 2,6-Dichloroaniline (Compound Summary). National Library of Medicine.[1] Retrieved February 21, 2026, from [Link][1]
-
Forsberg, K., & Mansdorf, S. Z. (2014).[1] Quick Selection Guide to Chemical Protective Clothing. Wiley.[1] (Reference for Laminate vs. Nitrile permeation data regarding aromatic amines).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
